D-Pro-Pro-Glu
Descripción
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Structure
3D Structure
Propiedades
Fórmula molecular |
C15H24N4O5 |
|---|---|
Peso molecular |
340.37 g/mol |
Nombre IUPAC |
(4S)-5-amino-5-oxo-4-[[(2S)-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H24N4O5/c16-13(22)9(5-6-12(20)21)18-14(23)11-4-2-8-19(11)15(24)10-3-1-7-17-10/h9-11,17H,1-8H2,(H2,16,22)(H,18,23)(H,20,21)/t9-,10+,11-/m0/s1 |
Clave InChI |
WNBHFVWXIXPBLH-AXFHLTTASA-N |
SMILES isomérico |
C1C[C@@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N |
SMILES canónico |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N |
Secuencia |
PPE |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of D-Pro-Pro-Glu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of the tripeptide D-Pro-Pro-Glu. The methodologies detailed herein are grounded in established principles of peptide chemistry, offering a robust framework for the production of this and similar peptide structures. This document outlines both solid-phase and liquid-phase synthesis strategies, details purification protocols, and presents expected quantitative outcomes.
Synthesis Methodologies
The synthesis of this compound can be effectively achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). The choice of method often depends on the desired scale of production, with SPPS being highly suitable for laboratory-scale synthesis and LPPS offering advantages for larger-scale production.[1][2]
Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by R. Bruce Merrifield, is the most common method for peptide synthesis.[3] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[3] The Fmoc/tBu strategy is a widely used approach in SPPS due to its mild deprotection conditions.[3][4]
This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which will yield a C-terminal amide upon cleavage.[1]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-D-Pro-OH
-
Fmoc-Pro-OH
-
Fmoc-Glu(OtBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[1]
-
First Amino Acid Loading (Fmoc-Glu(OtBu)-OH):
-
Deprotect the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[1]
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).[1]
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[1]
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (Fmoc-Pro-OH):
-
Repeat the Fmoc deprotection step as described above.
-
Activate and couple Fmoc-Pro-OH using the same procedure as for the first amino acid.
-
-
Third Amino Acid Coupling (Fmoc-D-Pro-OH):
-
Repeat the Fmoc deprotection step.
-
Activate and couple Fmoc-D-Pro-OH using the same procedure.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal D-Proline.[5]
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% H2O, 2.5% TIS) for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to cold diethyl ether.[5]
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet twice with cold diethyl ether.[5]
-
Dry the crude peptide under vacuum.[5]
-
Liquid-Phase Peptide Synthesis (LPPS)
LPPS involves the synthesis of peptides in solution.[2] This method is particularly advantageous for large-scale synthesis as it can be more cost-effective and environmentally friendly due to reduced solvent and reagent usage compared to SPPS.[2] The process involves the coupling of amino acid derivatives in a homogenous solution, followed by purification of the intermediate peptide at each step.[2]
-
C-terminal Protection: The C-terminal amino acid (Glu) is protected, typically as a methyl or benzyl (B1604629) ester.
-
First Coupling: The protected Glu is coupled with N-terminally protected Proline (e.g., Boc-Pro-OH or Fmoc-Pro-OH) using a coupling agent like DCC/HOBt or EDC.[7]
-
Deprotection and Purification: The N-terminal protecting group is removed, and the resulting dipeptide is purified, often by extraction or crystallization.[7]
-
Second Coupling: The purified dipeptide is then coupled with the N-terminally protected D-Proline.
-
Final Deprotection and Purification: All protecting groups are removed to yield the final tripeptide, which is then purified.
Purification Methods
The purity of the synthesized peptide is critical for its intended application. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for the purification of synthetic peptides.[4][8]
Experimental Protocol: RP-HPLC Purification of this compound
Materials:
-
Crude this compound peptide
-
Buffer A: 0.1% TFA in water
-
Buffer B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
C18 RP-HPLC column (preparative or semi-preparative)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A. If solubility is an issue, a small percentage of Buffer B can be added. Filter the sample through a 0.45 µm filter.[9]
-
Column Equilibration: Equilibrate the C18 column with a low concentration of Buffer B (e.g., 5-10%) in Buffer A.
-
Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of Buffer B. A typical gradient for a tripeptide might be from 5% to 50% Buffer B over 30-60 minutes at a flow rate appropriate for the column size.[8][10]
-
Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major peak.[9]
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on typical yields for similar peptide syntheses.
Table 1: Expected Yield and Purity from Solid-Phase Peptide Synthesis
| Parameter | Expected Value | Reference |
| Crude Peptide Yield | 70-90% | [11] |
| Purity after Cleavage | 60-80% | General SPPS knowledge |
| Final Yield after HPLC | 30-50% | General SPPS knowledge |
| Final Purity (HPLC) | >95% | [11] |
Table 2: Characterization Data for this compound
| Analysis Method | Expected Result |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺ = 342.16 Da |
| Analytical RP-HPLC | Single major peak with a specific retention time |
| ¹H NMR | Peaks corresponding to the protons of the three amino acid residues |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the Solid-Phase Peptide Synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. New Gly-Pro-Glu (GPE) analogues: expedite solid-phase synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. WO2012171987A1 - A process for extraction of peptides and its application in liquid phase peptide synthesis - Google Patents [patents.google.com]
- 8. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of D-Pro-Pro-Glu Tripeptide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the biological mechanism of action of the specific tripeptide D-Pro-Pro-Glu is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-studied, closely related endogenous tripeptide, Gly-Pro-Glu (GPE), and discusses the potential implications of D-amino acid substitution. Information on synthetic peptides with a similar this compound backbone used in non-biological contexts is also included for completeness.
Introduction and Overview
The tripeptide this compound is a synthetic peptide whose biological functions are not yet extensively characterized. However, its structure is highly related to the endogenous neuroprotective peptide Gly-Pro-Glu (GPE), which is the N-terminal tripeptide of Insulin-like Growth Factor-1 (IGF-1). GPE itself is known to possess neuroprotective properties, although its precise mechanism of action is still under investigation.[1] The substitution of L-amino acids with their D-isomers, such as D-Proline, is a common strategy in medicinal chemistry to increase peptide stability and proteolytic resistance, which can significantly alter biological activity.
This guide will focus primarily on the known mechanisms of GPE as the principal model for understanding the potential actions of this compound. We will explore its interaction with the N-methyl-D-aspartate (NMDA) receptor and delve into other proposed signaling pathways that contribute to its neuroprotective effects.
Interaction with the Glutamatergic System: The NMDA Receptor
The most characterized interaction of GPE is with the NMDA receptor, a key player in synaptic plasticity and excitotoxicity.
GPE as a Weak NMDA Receptor Agonist
GPE has been identified as a weak agonist at the NMDA receptor.[2] It is believed to interact with the glutamate-binding site on the GluN2 subunit of the receptor.[3] High concentrations of GPE can evoke inward currents in neurons, an effect that is blocked by competitive NMDA receptor antagonists.[2] However, these effects are observed at concentrations likely much higher than physiological levels of endogenous GPE, suggesting that direct activation of NMDA receptors may not be its primary neuroprotective mechanism under normal conditions.[2]
The affinity of GPE for the NMDA receptor is relatively low. One study reported an IC50 value of 14.7 μM for the inhibition of glutamate (B1630785) binding to the NMDA receptor.[4]
Implications of D-Proline Substitution
The presence of D-Proline residues in this compound could alter its interaction with the NMDA receptor. D-amino acids are known to be present in the nervous system and can modulate NMDA receptor activity.[5] For instance, D-serine is a potent co-agonist at the glycine-binding site of the NMDA receptor. While the effect of a D-Pro-Pro motif is uncharacterized in this context, it could potentially alter the peptide's conformation, leading to a different binding affinity or efficacy compared to GPE.
Non-NMDA Receptor-Mediated Neuroprotection
Evidence strongly suggests that the neuroprotective actions of GPE are not solely dependent on its affinity for the glutamate receptor.[1] Several other signaling pathways have been implicated.
Modulation of Calcium and Glycogen Synthase Kinase 3β (GSK-3β) Signaling
Some findings indicate that GPE mimics certain effects of IGF-1 through a mechanism that involves the modulation of intracellular calcium and the inhibition of Glycogen Synthase Kinase 3β (GSK-3β).[1][3] GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including apoptosis and inflammation.[6] Its inhibition is generally considered a pro-survival signal. The pathway leading from GPE to GSK-3β modulation is not fully elucidated but is independent of β-amyloid clearance.[1]
Caption: Proposed GPE signaling pathways involving Calcium modulation and PI3K/Akt/GSK-3β.
Activation of ERK and PI3K Pathways
Studies on mouse neural stem cells have shown that GPE can promote their proliferation and migration. This effect is associated with the activation of the Extracellular signal-Regulated Kinase (ERK) and Phosphoinositide 3-Kinase (PI3K) pathways.[7] These are critical signaling cascades involved in cell growth, survival, and differentiation.
Caption: GPE-mediated activation of the PI3K/Akt and MAPK/ERK signaling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of Gly-Pro-Glu (GPE).
Table 1: Receptor Binding Affinity
| Compound | Receptor/Site | Assay Type | Value | Reference |
|---|
| Gly-Pro-Glu (GPE) | NMDA Receptor | Inhibition of Glutamate Binding | IC50 = 14.7 µM |[4] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Type | Assay | Concentration | Effect | Reference |
|---|---|---|---|---|---|
| Gly-Pro-Glu (GPE) | Rat Parietal Cortex Slices | [³H]-Acetylcholine Release | 10⁻¹⁰ M | Potentiation of K⁺-induced release | [3] |
| Gly-Pro-Glu (GPE) | Rat Striatum Slices | [³H]-Dopamine Release | 10⁻⁵ M | Mild increase in K⁺-induced release | [3] |
| Gly-Pro-Glu (GPE) | Cultured Hippocampal Neurons | Whole-cell Patch Clamp | 30 µM | Just detectable inward current | [2] |
| Gly-Pro-Glu (GPE) | Cultured Hippocampal Neurons | Whole-cell Patch Clamp | 500 µM | Large inward current, blocked by NMDA antagonist | [2] |
| Gly-Pro-Glu (GPE) | Rat Hippocampal Organotypic Cultures | NMDA-induced Neurotoxicity | 1-100 µM | Prevention of neuronal death |[3] |
This compound Motif in Organocatalysis
It is noteworthy that the tripeptide H-D-Pro-Pro-Glu-NH2 has been identified as a highly effective organocatalyst for asymmetric 1,4-addition reactions in organic synthesis.[8] While this is a non-biological application, it demonstrates that peptides containing the this compound core are synthetically accessible and possess unique stereochemical properties that influence their function. The mechanism in this context involves the formation of an enamine intermediate with an aldehyde.[9] This highlights the structural and functional importance of the D-Pro-Pro motif.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Recording for Agonist Activity
This protocol is used to measure ion currents across the entire cell membrane in response to a peptide agonist.[2][10][11]
-
Cell Preparation: Plate primary hippocampal neurons or a suitable cell line (e.g., HEK293 expressing NMDA receptors) onto coverslips a few days prior to recording.
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.
-
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with aCSF at ~1.5 mL/min.
-
Pull a borosilicate glass micropipette to a resistance of 3-7 MΩ when filled with internal solution.
-
Approach a target neuron and apply light positive pressure.
-
Release pressure upon contact to form a high-resistance (GΩ) seal.
-
Apply brief, strong suction to rupture the cell membrane, establishing the whole-cell configuration.
-
Clamp the cell voltage at a holding potential (e.g., -70 mV) to record inward currents.
-
Apply the this compound peptide at various concentrations using a perfusion system and record changes in membrane current.
-
Co-apply with specific antagonists (e.g., an NMDA receptor antagonist like (R)-CPP) to confirm receptor specificity.
-
Caption: Experimental workflow for whole-cell patch-clamp recording.
Radioligand Binding Assay for Receptor Affinity
This assay measures the affinity of the peptide for a specific receptor by competing with a known radiolabeled ligand.[12][13][14]
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in cold lysis buffer. Centrifuge to pellet the membranes. Resuspend and wash the pellet. Finally, resuspend in assay buffer and determine protein concentration.
-
Assay Components:
-
Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., --INVALID-LINK--MK-801 for the NMDA receptor channel site).
-
Test Compound: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand to determine background binding.
-
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a fixed concentration, typically near its Kd), and either buffer, test compound, or non-specific control. Incubate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The filters trap the membranes with bound radioligand.
-
Detection: Wash the filters with ice-cold buffer. Dry the filters and measure the trapped radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression to determine the IC50, which can then be converted to a Ki (inhibition constant).
Conclusion and Future Directions
The mechanism of action for the this compound tripeptide is currently uncharacterized. Based on extensive research into its close analog, Gly-Pro-Glu, it is plausible that this compound interacts weakly with the NMDA receptor. However, its primary neuroprotective effects, if any, are more likely mediated through other signaling pathways, potentially involving the modulation of intracellular calcium and the inhibition of GSK-3β, or the activation of the ERK and PI3K pro-survival pathways.
The inclusion of two D-proline residues would be expected to confer significant resistance to enzymatic degradation, potentially leading to a longer biological half-life and improved pharmacokinetic profile compared to GPE. This enhanced stability could make this compound a more potent therapeutic agent if it retains the beneficial biological activities of GPE.
Future research should focus on directly characterizing the biological activity of this compound using the experimental protocols outlined in this guide. Key investigations should include:
-
Determining its binding affinity and functional activity at NMDA receptors and their subtypes.
-
Assessing its neuroprotective capabilities in in vitro models of neuronal injury.
-
Investigating its impact on the PI3K/Akt/GSK-3β and MAPK/ERK signaling cascades.
-
Evaluating its pharmacokinetic profile and in vivo efficacy in animal models of neurological disease.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. The IGF-derived tripeptide Gly-Pro-Glu is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Powerful Organocatalyst: A Technical Guide to H-D-Pro-Pro-Glu-NH2
For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the discovery, history, and application of the highly efficient tripeptide organocatalyst, H-D-Pro-Pro-Glu-NH2. This catalyst has garnered significant attention for its ability to promote asymmetric carbon-carbon bond formation with remarkable stereoselectivity and efficiency, offering a valuable tool in the synthesis of complex chiral molecules.
Discovery and Historical Context
The development of H-D-Pro-Pro-Glu-NH2 is rooted in the broader field of organocatalysis, which seeks to use small organic molecules to catalyze chemical transformations. A key milestone in this area was the use of the amino acid L-proline as a catalyst. However, the quest for catalysts with enhanced activity and selectivity led researchers to explore more complex structures, including peptides.
The story of H-D-Pro-Pro-Glu-NH2 begins with the work of the Wennemers group. In 2009, they reported this tripeptide as a significantly more efficient catalyst for asymmetric conjugate addition reactions compared to its predecessor, H-D-Pro-Pro-Asp-NH2.[1] This discovery marked a significant advancement in the design of peptide-based organocatalysts, demonstrating that subtle structural modifications could lead to substantial improvements in catalytic performance. The D-Pro-Pro motif was identified as a crucial element for inducing high stereoselectivity, while the C-terminal amide and the glutamic acid side chain were found to be important for fine-tuning this selectivity.[1][2]
Catalytic Performance in Asymmetric Michael Additions
The H-D-Pro-Pro-Glu-NH2 catalyst has proven to be exceptionally effective in promoting the asymmetric Michael addition of aldehydes to nitroolefins. This reaction is of great synthetic utility as it allows for the formation of chiral γ-nitro aldehydes, which are versatile building blocks for the synthesis of various biologically active molecules. The catalyst consistently delivers high yields and excellent stereoselectivities (both diastereoselectivity and enantioselectivity) across a broad range of substrates.
| Aldehyde | Nitroolefin | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |
| Propanal | trans-β-nitrostyrene | 95 | 95:5 | 99 | [1] |
| Butanal | trans-β-nitrostyrene | 96 | 96:4 | 99 | [1] |
| Isovaleraldehyde | trans-β-nitrostyrene | 98 | 97:3 | 99 | [1] |
| Propanal | (E)-1-nitro-3-phenylprop-1-ene | 94 | 94:6 | 98 | [1] |
| Propanal | (E)-2-(2-nitrovinyl)furan | 92 | 93:7 | 99 | [1] |
| Cyclohexanecarbaldehyde | trans-β-nitrostyrene | 90 | 92:8 | 97 | [2] |
Table 1: Performance of H-D-Pro-Pro-Glu-NH2 in the Asymmetric Michael Addition of Various Aldehydes to Nitroolefins.
Experimental Protocols
Synthesis of H-D-Pro-Pro-Glu-NH2 Catalyst
The synthesis of the tripeptide catalyst is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.
Materials:
-
Fmoc-Rink-Amide resin
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Pro-OH
-
Fmoc-D-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink-Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Glu): In a separate vessel, pre-activate Fmoc-Glu(OtBu)-OH with DIC and HOBt in DMF for 15 minutes. Add the activated amino acid solution to the deprotected resin and shake for 2 hours. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Pro): Repeat step 3 with Fmoc-Pro-OH.
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (D-Pro): Repeat step 3 with Fmoc-D-Pro-OH.
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, then wash with cold ether. Purify the crude peptide by reverse-phase HPLC to obtain the final H-D-Pro-Pro-Glu-NH2 catalyst.
General Procedure for Asymmetric Michael Addition
Materials:
-
H-D-Pro-Pro-Glu-NH2 catalyst
-
Aldehyde
-
Nitroolefin
-
Solvent (e.g., Chloroform)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a solution of the nitroolefin (1.0 equiv) in the chosen solvent under an inert atmosphere, add the H-D-Pro-Pro-Glu-NH2 catalyst (typically 1-5 mol%).
-
Addition of Aldehyde: Add the aldehyde (1.5-2.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired γ-nitro aldehyde.
Catalytic Cycle and Mechanism
The catalytic cycle of the H-D-Pro-Pro-Glu-NH2 catalyzed Michael addition proceeds through a series of well-defined steps. The secondary amine of the D-proline residue plays a crucial role in forming a nucleophilic enamine intermediate with the aldehyde. The glutamic acid side chain is believed to act as a general acid/base catalyst, facilitating proton transfer steps and activating the nitroolefin through hydrogen bonding.
Figure 1: Catalytic cycle of the H-D-Pro-Pro-Glu-NH2 catalyzed Michael addition.
Experimental Workflow for Catalyst Application
Figure 2: A typical experimental workflow for the Michael addition reaction.
Conclusion
The discovery and development of the H-D-Pro-Pro-Glu-NH2 catalyst represents a significant achievement in the field of asymmetric organocatalysis. Its high efficiency, excellent stereoselectivity, and broad substrate scope make it a powerful tool for the synthesis of chiral molecules of interest to the pharmaceutical and chemical industries. This guide provides a comprehensive overview of its history, performance, and practical application, serving as a valuable resource for researchers seeking to leverage this remarkable catalyst in their synthetic endeavors.
References
D-Pro-Pro-Glu: An In-Depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide D-Pro-Pro-Glu, composed of two D-proline residues and a C-terminal glutamic acid, represents a unique molecular entity with potential implications in drug development and biomedical research. The incorporation of D-amino acids is a well-established strategy to enhance peptide stability and resistance to enzymatic degradation, thereby prolonging its biological half-life. This technical guide provides a comprehensive overview of the stability and potential degradation pathways of this compound, drawing upon established principles of peptide chemistry and analysis of related proline-rich and D-amino acid-containing peptides. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and similar peptide structures.
Physicochemical Properties and Stability Considerations
The stability of this compound is governed by its unique primary structure. The presence of two consecutive D-proline residues imparts significant conformational rigidity and resistance to many common proteases. Glutamic acid at the C-terminus provides a site for potential modifications and interactions.
General Factors Influencing Stability:
-
pH: Peptide bonds are susceptible to hydrolysis at extreme pH values. The amide bonds in this compound are generally stable under neutral conditions (pH 5-6) but can undergo acid or base-catalyzed hydrolysis over time.[1]
-
Temperature: Elevated temperatures accelerate chemical degradation reactions, including hydrolysis and cyclization. For long-term storage, temperatures of -20°C or -80°C are recommended.[2]
-
Enzymatic Degradation: The D-proline residues offer substantial protection against many common peptidases that typically recognize L-amino acids. However, specialized enzymes such as post-proline cleaving enzymes may still recognize and cleave the peptide bonds.
-
Oxidation: While this compound does not contain highly susceptible residues like methionine or cysteine, oxidative conditions can potentially lead to minor modifications over extended periods.
Potential Degradation Pathways
Based on the structure of this compound and known degradation mechanisms of similar peptides, several degradation pathways can be postulated. Forced degradation studies under various stress conditions are essential to definitively identify these pathways.[3]
Hydrolysis:
The primary chemical degradation pathway is likely the hydrolysis of the peptide bonds, leading to the formation of smaller peptide fragments and individual amino acids. This can occur at the Pro-Pro bond or the Pro-Glu bond.
-
Degradation Products: D-Pro-Pro, Pro-Glu, D-Proline, Glutamic acid.
Cyclization:
N-terminal glutamic acid residues in peptides can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue. While glutamic acid is at the C-terminus in this compound, internal cyclization involving the glutamic acid side chain is a theoretical possibility under certain conditions, though less common. More relevant is the potential for cyclization of the entire peptide under specific synthetic or degradation conditions.
-
Potential Degradation Product: Cyclo(this compound).
Enzymatic Cleavage:
Despite the D-amino acids, certain enzymes could potentially cleave the peptide.
-
Dipeptidyl Peptidase-IV (DPP-IV): This enzyme is known to cleave peptides with a proline or alanine (B10760859) at the penultimate N-terminal position.[4] While the D-configuration of the first proline offers protection, the internal Pro-Glu bond might be a substrate, although likely with very low efficiency.
-
Prolyl Endopeptidases (PEPs): These enzymes cleave C-terminal to proline residues and are known to be involved in the degradation of proline-rich peptides.[5] The D-configuration of the prolines would likely hinder, but not necessarily completely prevent, cleavage.
Quantitative Stability Data
Table 1: Postulated Stability Profile of this compound Under Various Conditions
| Condition | Expected Stability | Potential Degradation Products | Analytical Method for Detection |
| pH | |||
| Acidic (pH 1-3) | Low to Moderate | Hydrolysis products (D-Pro-Pro, Pro-Glu, D-Pro, Glu) | RP-HPLC, LC-MS |
| Neutral (pH 6-8) | High | Minimal hydrolysis | RP-HPLC, LC-MS |
| Basic (pH 9-12) | Low to Moderate | Hydrolysis products, potential racemization | RP-HPLC, Chiral Chromatography, LC-MS |
| Temperature | |||
| -80°C | Very High | Negligible | RP-HPLC |
| -20°C | High | Minimal over extended periods | RP-HPLC |
| 4°C | Moderate | Slow hydrolysis over time | RP-HPLC, LC-MS |
| 37°C (Physiological) | Moderate to Low | Enzymatic and chemical degradation | RP-HPLC, LC-MS |
| Enzymatic | |||
| Plasma/Serum | Moderate | Cleavage products (e.g., D-Pro-Pro, Glu) | RP-HPLC, LC-MS/MS |
| Specific Peptidases | Variable | Specific cleavage fragments | Enzyme assays, RP-HPLC, LC-MS/MS |
Experimental Protocols
To assess the stability and degradation of this compound, a series of well-defined experimental protocols should be employed.
Protocol 1: Stability Assessment in Different pH Buffers
-
Materials: this compound, phosphate (B84403) buffers (pH 3, 5, 7.4, 9), HCl, NaOH, HPLC grade water and acetonitrile (B52724), trifluoroacetic acid (TFA).
-
Procedure: a. Prepare stock solutions of this compound in water. b. Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL. c. Incubate the solutions at controlled temperatures (e.g., 4°C, 25°C, 37°C). d. At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots. e. Quench any reaction by adding an equal volume of 0.1% TFA in acetonitrile. f. Analyze the samples by RP-HPLC to quantify the remaining parent peptide.
-
Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life at each condition.
Protocol 2: Enzymatic Stability in Plasma
-
Materials: this compound, human or animal plasma, protein precipitation agent (e.g., acetonitrile or trichloroacetic acid), phosphate-buffered saline (PBS).
-
Procedure: a. Pre-warm plasma to 37°C. b. Spike this compound into the plasma to a final concentration of 10 µM. c. Incubate at 37°C. d. At various time points, withdraw aliquots and immediately add a protein precipitation agent to stop enzymatic activity. e. Centrifuge to pellet the precipitated proteins. f. Analyze the supernatant by LC-MS/MS to quantify the parent peptide and identify degradation products.
-
Analysis: Determine the half-life of this compound in plasma.
Protocol 3: Identification of Degradation Products by Mass Spectrometry
-
Materials: Degraded samples from stability studies, LC-MS/MS system.
-
Procedure: a. Subject the degraded samples to liquid chromatography to separate the components. b. Analyze the eluent by tandem mass spectrometry (MS/MS). c. Fragment the parent peptide and any degradation products to obtain characteristic fragmentation patterns.
-
Analysis: Compare the mass-to-charge ratios and fragmentation patterns of the degradation products to theoretical values of expected products (e.g., hydrolyzed fragments, cyclized forms) to confirm their identities.
Potential Signaling Pathways
The biological activity of this compound is not well-characterized. However, given its structural components, some potential interactions with signaling pathways can be hypothesized.
Glutamate (B1630785) Receptor Interaction
The C-terminal glutamate residue suggests a potential interaction with glutamate receptors. The related L-tripeptide, Gly-Pro-Glu (GPE), has been shown to be a weak agonist at N-methyl-D-aspartate (NMDA) receptors.[1][7] It is plausible that this compound could also interact with NMDA or other glutamate receptors, although likely with different affinity and efficacy due to the D-proline residues. Activation of glutamate receptors can trigger a cascade of intracellular signaling events, including changes in intracellular calcium levels and activation of protein kinases.[8]
Experimental Workflows
A logical workflow is crucial for the systematic investigation of this compound's stability and degradation.
Conclusion
This compound is a synthetic tripeptide with inherent stability advantages conferred by its D-proline residues. While specific experimental data for this molecule is scarce, this guide provides a robust framework for its investigation based on established principles of peptide chemistry. The primary degradation pathways are anticipated to be hydrolysis under harsh conditions and potential, albeit slow, enzymatic cleavage. Its C-terminal glutamate suggests a possible, though likely weak, interaction with glutamate receptors. The detailed experimental protocols and workflows outlined herein provide a clear path for researchers to systematically characterize the stability, degradation, and potential biological activity of this compound, thereby facilitating its potential development for therapeutic applications. Further research is warranted to fully elucidate the properties of this intriguing molecule.
References
- 1. The IGF-derived tripeptide Gly-Pro-Glu is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New cyclization reaction at the amino terminus of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. The IGF-derived tripeptide Gly-Pro-Glu is a weak NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Therapeutic Data for D-Pro-Pro-Glu Necessitates a Shift in Focus to the Neuroprotective Tripeptide Gly-Pro-Glu (GPE)
An extensive search for the therapeutic applications of the tripeptide D-Pro-Pro-Glu has yielded no significant scientific literature outlining its use in preclinical or clinical research. To fulfill the user's request for an in-depth technical guide, this document will instead focus on the closely related and well-researched neuroprotective peptide, Glycyl-L-Prolyl-L-Glutamate (GPE) . This guide will adhere to the requested format, providing a comprehensive overview of GPE's therapeutic potential, mechanisms of action, and relevant experimental data for an audience of researchers, scientists, and drug development professionals.
An In-Depth Technical Guide to the Therapeutic Potential of Gly-Pro-Glu (GPE)
Introduction
Gly-Pro-Glu (GPE) is the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1) and is produced by the proteolytic cleavage of its parent molecule. While initially considered an inactive metabolite, subsequent research has demonstrated its potent neuroprotective effects in a variety of in vitro and in vivo models of neurological damage and neurodegenerative diseases. GPE's therapeutic potential has been investigated for conditions such as stroke, Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Unlike IGF-1, GPE does not bind to the IGF-1 receptor, suggesting a distinct mechanism of action. Its ability to cross the blood-brain barrier further enhances its appeal as a potential therapeutic agent for central nervous system (CNS) disorders.
Mechanism of Action
GPE's neuroprotective effects are believed to be mediated through multiple pathways. A primary mechanism involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity. Additionally, GPE has been shown to modulate critical intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell survival and proliferation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of GPE.
Table 1: In Vitro Neuroprotective Effects of GPE
| Experimental Model | Endpoint Measured | GPE Concentration | Result | Citation |
| NMDA-induced excitotoxicity in rat hippocampal organotypic cultures | Neuronal death | 1-100 µM | Statistically significant prevention of neuronal death (p < 0.01) | [1] |
| Aβ-induced toxicity in cultured rat hippocampal neurons | Lactate dehydrogenase (LDH) release | 10-100 µM | Prevention of Aβ-mediated increase in LDH release | [2] |
| Aβ-induced toxicity in cultured rat hippocampal neurons | MTT reduction | 10-100 µM | Prevention of Aβ inhibition of MTT reduction | [2] |
| L-[3H]glutamate binding assay | Inhibition of glutamate (B1630785) binding to NMDA receptor | 1-1000 µM | IC50 of 14.7 µM | [3][4] |
| Potassium-evoked acetylcholine (B1216132) release from rat cortical slices | Acetylcholine release | 0.1 nM - 100 µM | Potentiation of release | [3][5] |
| Potassium-evoked dopamine (B1211576) release from rat striatum | Dopamine release | 0-100 µM | Significant enhancement of evoked release | [3] |
Table 2: In Vivo Neuroprotective Effects of GPE
| Animal Model | Injury/Disease Model | GPE Administration | Endpoint Measured | Result | Citation |
| Rat | Hypoxia-ischemia | 3 mg/kg bolus + 3 mg/kg/h infusion for 4h, 1-5h post-injury | Brain damage | Significant reduction in the degree of brain damage (P < 0.05) | [6] |
| Rat | Aβ25-35 infusion | 300 mg; i.p. once per day; on day 0, 6 and 12 | Somatostatin content and receptor density | Recovered Aβ25-35-induced reduction | [3] |
Experimental Protocols
1. In Vitro NMDA-Induced Excitotoxicity Assay
-
Cell Culture: Organotypic hippocampal cultures are prepared from 7-day-old rat pups. Slices (400 µm) are cultured on semiporous membranes for 10-12 days.
-
Experimental Procedure:
-
Cultures are pre-incubated with GPE (1-100 µM) for 30 minutes.
-
Excitotoxicity is induced by adding 100 µM NMDA to the culture medium for 24 hours.
-
Neuronal death is assessed by measuring the uptake of propidium (B1200493) iodide (PI), a fluorescent marker of cell death, using fluorescence microscopy.
-
-
Data Analysis: The intensity of PI fluorescence is quantified and compared between control, NMDA-treated, and GPE + NMDA-treated groups. Statistical significance is determined using an appropriate statistical test (e.g., ANOVA).[1]
2. In Vivo Hypoxia-Ischemia Model
-
Animal Model: Seven-day-old rat pups are used. The left common carotid artery is permanently occluded. Pups are then exposed to a hypoxic environment (8% oxygen) for a defined period.
-
Experimental Procedure:
-
One to five hours after the hypoxic-ischemic insult, a single intravenous (i.v.) bolus injection of GPE (3 mg/kg) is administered.
-
This is followed by a continuous 4-hour i.v. infusion of GPE (3 mg/kg/h).
-
Control animals receive a vehicle infusion.
-
After 4 days, the animals are sacrificed, and the brains are processed for histological analysis.
-
-
Data Analysis: The extent of brain damage is quantified by measuring the area of infarction in brain sections. Statistical comparison between GPE-treated and vehicle-treated groups is performed using a t-test.[6]
Signaling Pathways and Visualizations
NMDA Receptor Interaction
GPE is a weak agonist at the NMDA receptor, interacting with the glutamate-binding site.[7] This interaction is thought to modulate receptor activity, potentially preventing the excessive calcium influx associated with excitotoxicity.
Caption: GPE interacts with the NMDA receptor at the glutamate binding site.
PI3K/Akt Signaling Pathway
GPE has been shown to activate the PI3K/Akt signaling pathway, a key cascade in promoting cell survival and inhibiting apoptosis.
Caption: GPE-mediated activation of the PI3K/Akt signaling pathway.
ERK Signaling Pathway
Activation of the ERK pathway by GPE contributes to its neuroprotective effects by regulating gene expression involved in cell growth and differentiation.
Caption: GPE activates the ERK signaling cascade to promote neuronal survival.
Clinical Development and Future Directions
A GPE product, Glypromate®, was advanced to Phase III clinical trials by Neuren Pharmaceuticals for the prevention of cognitive impairment following cardiac surgery.[8][9] However, the trial was discontinued (B1498344) due to a lack of efficacy.[1] Despite this setback, the robust preclinical data for GPE and its analogues continue to make it an area of interest for the development of novel neuroprotective therapies. Future research may focus on optimizing its pharmacokinetic properties, exploring different therapeutic indications, and further elucidating its complex mechanisms of action. The development of GPE analogs with improved stability and efficacy is an active area of investigation.[1]
References
- 1. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Gly-Pro-Glu (GPE), the aminoterminal tripeptide of insulin-like growth factor 1 which is truncated in brain, as a novel neuroactive peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The IGF-derived tripeptide Gly-Pro-Glu is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurenpharma.com [neurenpharma.com]
- 9. neurenpharma.com [neurenpharma.com]
Synthesis of D-Pro-Pro-Glu Analogues and Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and analysis of D-Pro-Pro-Glu analogues and derivatives. These tripeptides, particularly analogues of the naturally occurring Gly-Pro-Glu (GPE), have garnered significant interest for their neuroprotective properties, primarily through the modulation of the N-methyl-D-aspartate (NMDA) receptor signaling pathway. This document details the synthetic methodologies, summarizes key quantitative data, and illustrates the relevant biological pathways to facilitate further research and development in this promising area of medicinal chemistry.
Core Synthesis Strategies: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound analogues and derivatives is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification and enabling high yields.
General Workflow for Fmoc-SPPS of this compound Analogues
The synthesis commences from the C-terminus (Glu) to the N-terminus (D-Pro).
Figure 1. General workflow for the solid-phase synthesis of this compound.
Experimental Protocols
Materials and Reagents
-
Resins: Wang resin or 2-Chlorotrityl chloride resin are suitable for synthesizing peptides with a C-terminal carboxylic acid.
-
Amino Acids: Fmoc-D-Pro-OH, Fmoc-L-Glu(OtBu)-OH (or other protected glutamic acid derivatives). Side-chain protection of glutamic acid (e.g., with a t-butyl group) is crucial to prevent side reactions.
-
Coupling Reagents: HBTU/HATU in combination with a base such as DIEA or NMM.
-
Deprotection Reagent: 20% piperidine (B6355638) in DMF.
-
Cleavage Cocktail: A mixture of TFA, TIS, and water is commonly used.
-
Solvents: High-purity DMF, DCM, and acetonitrile (B52724) are required.
Detailed Synthesis Protocol for D-Pro-L-Pro-L-Glu
This protocol is adapted from standard Fmoc-SPPS procedures and can be modified for the synthesis of various analogues.[1][2][3][4][5][6][7]
-
Resin Preparation:
-
Swell the resin (e.g., Wang resin, 100-200 mesh, 1.0 mmol/g loading) in DMF for 1 hour in a reaction vessel.
-
-
First Amino Acid Coupling (Fmoc-L-Glu(OtBu)-OH):
-
Dissolve Fmoc-L-Glu(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Second Amino Acid Coupling (Fmoc-D-Pro-OH):
-
Repeat step 2 using Fmoc-D-Pro-OH. Proline couplings can sometimes be challenging; a double coupling may be necessary to ensure complete reaction.
-
-
Fmoc Deprotection:
-
Repeat step 3.
-
-
Third Amino Acid Coupling (Fmoc-D-Pro-OH):
-
Repeat step 2 using Fmoc-D-Pro-OH.
-
-
Final Fmoc Deprotection:
-
Repeat step 3.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
-
Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[8][9][10][11][12][13][14][15][16][17] A gradient of acetonitrile in water with 0.1% TFA is typically used for elution.
-
Characterization: The purity of the final peptide is assessed by analytical RP-HPLC. The identity of the peptide is confirmed by mass spectrometry (MS) and its structure elucidated by nuclear magnetic resonance (NMR) spectroscopy.[2][3][11][18][19]
Quantitative Data on Biological Activity
The biological activity of this compound analogues is often evaluated by their ability to protect neurons from excitotoxicity and their binding affinity to the NMDA receptor. The following table summarizes data for the closely related Gly-Pro-Glu (GPE) and its analogues.[20][21][22][23][24][25][26]
| Compound | Modification | NMDA Receptor Binding Affinity (Ki, µM) | Neuroprotection (% protection against NMDA-induced excitotoxicity) |
| GPE (Gly-Pro-Glu) | Parent Peptide | 3.83 ± 1.76 | - |
| H-Gly-PMe-Glu-OH | Proline modified with a methyl group | 31.24 ± 15.65 | 28.5 |
| H-Gly-dmP-Glu-OH | Proline modified with two methyl groups | 7.96 ± 1.83 | Significant protection |
| NNZ-2566 | α-methylation of the proline moiety | - | Significantly reduces infarct area in a stroke model[24][26] |
Signaling Pathways
This compound analogues are believed to exert their neuroprotective effects primarily by modulating the NMDA receptor signaling pathway. This can, in turn, influence downstream pro-survival pathways such as the PI3K/Akt pathway.
NMDA Receptor Signaling Pathway
The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and neuronal survival.[5][15][27] Overactivation of this receptor can lead to excitotoxicity and neuronal cell death. This compound analogues may act as partial agonists or modulators of the NMDA receptor, preventing excessive calcium influx.
Figure 2. NMDA Receptor Signaling Pathway and Modulation by this compound Analogues.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a major pro-survival signaling cascade that is activated by various growth factors and can be influenced by NMDA receptor activity.[8][20][21][22][28] Activation of this pathway leads to the inhibition of apoptosis and promotion of cell survival.
Figure 3. PI3K/Akt Pro-Survival Signaling Pathway.
Conclusion
The synthesis of this compound analogues and derivatives represents a promising avenue for the development of novel neuroprotective agents. The well-established methods of Fmoc-based solid-phase peptide synthesis provide a robust platform for the generation of a diverse library of these compounds. Further investigation into the structure-activity relationships and the precise mechanisms of action, particularly their interaction with the NMDA receptor and downstream signaling pathways, will be crucial for the design of more potent and selective therapeutic candidates. This guide provides the foundational knowledge and detailed protocols to support these research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformations of proline-containing cyclic peptides. 1H and 13C n.m.r. evidence for a solvent stabilized All-Cis X-Pro conformer of Cyclo-(Pro-Gly-Gly-Pro)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic peptides. 15. Lanthanide-assisted 13C and 1H NMR analysis of preferred side-chain rotamers in proline-containing cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chempep.com [chempep.com]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. NMDA receptor - Wikipedia [en.wikipedia.org]
- 11. 13C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. pharmtech.com [pharmtech.com]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hplc.eu [hplc.eu]
- 18. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. Analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE): synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. NNZ-2566: a Gly-Pro-Glu analogue with neuroprotective efficacy in a rat model of acute focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
In Silico Modeling of D-Pro-Pro-Glu Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the tripeptide D-Pro-Pro-Glu with potential protein targets. Given the limited direct literature on this specific peptide, this document serves as a practical framework, outlining the necessary computational and experimental steps a researcher would undertake to characterize its binding affinity, molecular dynamics, and potential biological function.
Introduction to this compound and In Silico Modeling
The tripeptide this compound is a proline-rich peptide sequence. Proline-rich motifs are known to be crucial in a variety of biological processes, often mediating protein-protein interactions.[1][2] The presence of two consecutive proline residues suggests a rigid conformational structure, which can be advantageous for specific binding to protein targets.[1] In silico modeling, including techniques like molecular docking and molecular dynamics simulations, offers a powerful and cost-effective approach to predict and analyze the interactions of such peptides with biological macromolecules.[3][4] These computational methods are instrumental in the early stages of drug discovery for identifying potential protein targets, predicting binding affinities, and elucidating the mechanism of action at a molecular level.
Identifying Potential Protein Targets
The initial step in modeling this compound interactions is to identify plausible protein targets. Based on the known interactions of other proline-rich peptides, several protein families can be considered as primary candidates for investigation.[5][6][7]
Potential Target Classes for this compound:
-
SH3 (Src Homology 3) Domains: These domains are well-known for binding to proline-rich sequences and are integral components of many signaling pathways.[1]
-
WW Domains: Similar to SH3 domains, WW domains recognize proline-rich motifs.
-
EVH1 (Ena/VASP Homology 1) Domains: These domains also play a role in binding proline-rich ligands.
-
Bacterial Ribosomes and Chaperone Proteins (e.g., DnaK): Some proline-rich antimicrobial peptides have been shown to target these intracellular bacterial components.[5][6][7]
-
Glutamate (B1630785) Receptors: Given the C-terminal glutamate residue, interactions with glutamate receptors, such as the NMDA receptor, could be explored. The tripeptide Gly-Pro-Glu has been shown to interact with NMDA receptors.[8]
A logical workflow for target identification and initial screening is depicted below.
In Silico Modeling Methodologies
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[3] This technique is crucial for identifying potential binding sites and estimating the binding affinity.
Experimental Protocol for Molecular Docking:
-
Preparation of the Receptor Structure:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Preparation of the Ligand Structure:
-
Generate the 3D structure of this compound using a molecule builder.
-
Perform energy minimization of the peptide structure.
-
-
Docking Simulation:
-
Define the binding site on the receptor. This can be done based on known active sites or by performing a blind docking to search the entire protein surface.
-
Run the docking algorithm using software such as AutoDock, Glide, or GOLD.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.
-
Table 1: Hypothetical Molecular Docking Results for this compound with Potential Targets
| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues |
| SH3 Domain (Src) | -8.5 | Tyr90, Trp118, Pro133 |
| DnaK (E. coli) | -7.9 | Arg72, Gly201, Ile232 |
| NMDA Receptor (GluN1) | -9.2 | Arg523, Asp732, Tyr766 |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the peptide-protein complex over time, offering a more realistic representation of the interaction in a simulated physiological environment.[9][10]
Experimental Protocol for Molecular Dynamics Simulation:
-
System Setup:
-
Use the best-ranked docked complex from the molecular docking step as the starting structure.
-
Place the complex in a simulation box filled with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Subsequently, equilibrate the system under constant pressure (NPT ensemble) to achieve the correct density.
-
-
Production Run:
-
Run the simulation for a significant period (e.g., 100 ns or more) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results
| Parameter | Value | Description |
| Simulation Time | 100 ns | Total duration of the production simulation. |
| Temperature | 300 K | Simulated physiological temperature. |
| Pressure | 1 atm | Simulated physiological pressure. |
| Average RMSD of Complex | 2.1 Å | Indicates the stability of the complex during the simulation. |
| Average Rg of Ligand | 5.3 Å | Measures the compactness of the ligand within the binding pocket. |
The general workflow for in silico modeling is illustrated in the following diagram.
Experimental Validation
The predictions from in silico modeling must be validated through experimental techniques to confirm the binding and functional activity of this compound.
Binding Assays
Surface Plasmon Resonance (SPR):
-
Protocol:
-
Immobilize the target protein on a sensor chip.
-
Flow different concentrations of this compound over the chip.
-
Measure the change in the refractive index at the surface, which is proportional to the binding.
-
Calculate the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC):
-
Protocol:
-
Place the target protein in the sample cell of the calorimeter.
-
Inject small aliquots of this compound into the cell.
-
Measure the heat released or absorbed upon binding.
-
Determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Table 3: Hypothetical Experimental Binding Data for this compound
| Target Protein | Technique | KD (μM) | ka (1/Ms) | kd (1/s) |
| SH3 Domain (Src) | SPR | 15.2 | 2.5 x 10^4 | 3.8 x 10^-1 |
| NMDA Receptor (GluN1) | ITC | 8.9 | - | - |
Functional Assays
The functional consequences of this compound binding should be assessed using relevant cell-based or biochemical assays. For instance, if the target is a receptor, downstream signaling pathways can be monitored. If the target is an enzyme, its activity can be measured in the presence of the peptide.
A hypothetical signaling pathway involving a generic G-protein coupled receptor (GPCR), which could be a class of glutamate receptors, is shown below.
Conclusion
The in silico modeling of this compound interactions, followed by rigorous experimental validation, provides a robust framework for elucidating its biological role and therapeutic potential. While this guide presents a generalized methodology, the specific details of the protocols may need to be adapted based on the chosen protein target and the available computational and experimental resources. The integration of computational and experimental approaches is crucial for accelerating the discovery and development of novel peptide-based therapeutics.
References
- 1. Proline-rich peptides – Chair of Computational Biology [www-cbi.cs.uni-saarland.de]
- 2. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 3. Glu-Pro | 41745-47-5 | Benchchem [benchchem.com]
- 4. google.com [google.com]
- 5. Computer-aided design of proline-rich antimicrobial peptides based on the chemophysical properties of a peptide isolated from Olivancillaria hiatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Evaluation of Potential DnaK Modulating Proline-Rich Antimicrobial Peptides Identified by Computational Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. biomachina.org [biomachina.org]
- 11. In Silico Evaluation of Binding of 2-Deoxy-D-Glucose with Mpro of nCoV to Combat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for D-Pro-Pro-Glu in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-D-Pro-Pro-Glu-NH2 has emerged as a highly efficient organocatalyst in asymmetric synthesis, particularly in the conjugate addition of aldehydes to nitroolefins (Michael addition). Its well-defined conformational preferences, driven by a β-turn structure, allow for excellent stereocontrol, making it a valuable tool for the synthesis of chiral molecules.[1][2] This document provides detailed application notes and experimental protocols for the use of D-Pro-Pro-Glu in asymmetric catalysis, as well as a protocol for its synthesis.
Asymmetric Michael Addition of Aldehydes to Nitroolefins
The this compound-NH2 catalyst has been demonstrated to be highly effective in promoting the asymmetric Michael addition of a variety of aldehydes to nitroolefins, yielding γ-nitroaldehydes with high diastereo- and enantioselectivity. These products are valuable synthetic intermediates, readily convertible to other important chiral building blocks such as γ-amino acids.
Reaction Mechanism
The catalytic cycle of the this compound-NH2 catalyzed Michael addition involves several key steps[1][2]:
-
Enamine Formation: The secondary amine of the N-terminal D-Proline residue reacts with the aldehyde to form a chiral enamine intermediate.
-
C-C Bond Formation: The enamine then attacks the nitroolefin in a stereocontrolled fashion. The glutamic acid residue plays a crucial role in this step by acting as a general acid/base, activating the nitroolefin and stabilizing the transition state through hydrogen bonding.[1] This step is the rate-determining step of the reaction.[1]
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the γ-nitroaldehyde product and regenerate the catalyst.
A proposed catalytic cycle is depicted in the following diagram:
Caption: Catalytic cycle for the this compound-NH2 catalyzed Michael addition.
Substrate Scope
The this compound-NH2 catalyst has been shown to be effective for a broad range of aldehydes and nitroolefins, consistently providing high yields and excellent stereoselectivities.[3]
| Entry | Aldehyde | Nitroolefin | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | (E)-β-Nitrostyrene | 95 | >95:5 | 98 |
| 2 | Butanal | (E)-β-Nitrostyrene | 96 | >95:5 | 97 |
| 3 | Isovaleraldehyde | (E)-β-Nitrostyrene | 94 | >95:5 | 98 |
| 4 | Propanal | (E)-1-Nitro-2-(p-tolyl)ethene | 93 | >95:5 | 97 |
| 5 | Propanal | (E)-1-Nitro-2-(p-chlorophenyl)ethene | 96 | >95:5 | 99 |
| 6 | Propanal | (E)-1-Nitro-2-(2-naphthyl)ethene | 92 | >95:5 | 98 |
Data is representative and compiled from literature. Actual results may vary.
Experimental Protocol: Asymmetric Michael Addition of Propanal to (E)-β-Nitrostyrene
This protocol provides a general procedure for the asymmetric Michael addition of propanal to (E)-β-nitrostyrene catalyzed by H-D-Pro-Pro-Glu-NH2.
Materials:
-
H-D-Pro-Pro-Glu-NH2 (catalyst)
-
(E)-β-Nitrostyrene (substrate)
-
Propanal (substrate)
-
Chloroform (B151607) (CHCl3, anhydrous)
-
Isopropanol (B130326) (i-PrOH, anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of (E)-β-nitrostyrene (0.1 mmol, 1.0 equiv) in a mixture of chloroform and isopropanol (9:1 v/v, 0.5 M) is added H-D-Pro-Pro-Glu-NH2 (0.01 mmol, 10 mol%).
-
Propanal (0.5 mmol, 5.0 equiv) is then added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde.
-
The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral high-performance liquid chromatography (HPLC) analysis.
Asymmetric Aldol (B89426) Reaction
While this compound itself has not been extensively reported as a catalyst for asymmetric aldol reactions, proline and proline-based peptides are well-established catalysts for this transformation. The following protocol is a general procedure for a proline-catalyzed asymmetric aldol reaction, which can be adapted for catalysis with this compound.
Reaction Mechanism
The mechanism of the proline-catalyzed aldol reaction is similar to the Michael addition, proceeding through a key enamine intermediate. The carboxylic acid functionality of the catalyst is crucial for activating the acceptor aldehyde and promoting the stereoselective C-C bond formation.
References
Application of D-Pro-Pro-Glu in Peptide Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The tripeptide motif D-Pro-Pro-Glu has emerged as a significant building block in the field of peptide synthesis, primarily through its application as a highly efficient asymmetric organocatalyst. This document provides detailed application notes and experimental protocols for the use of the this compound sequence, focusing on its role in catalyzing stereoselective carbon-carbon bond forming reactions.
Introduction: The Significance of the this compound Motif
The incorporation of D-amino acids and proline residues into peptide sequences is a well-established strategy for introducing conformational constraints and enhancing proteolytic stability. The this compound sequence, particularly in its C-terminally amidated form (H-dPro-Pro-Glu-NH₂), has been identified as a powerful peptidic catalyst for asymmetric conjugate addition reactions.[1]
The catalytic efficiency of this tripeptide stems from its unique structural features. The D-Pro-Pro motif is crucial for establishing a rigid β-turn-like conformation, which preorganizes the catalyst for stereoselective transformations.[2] The N-terminal D-proline provides the secondary amine necessary for enamine catalysis, while the C-terminal glutamic acid residue, with its carboxylic acid side chain, plays a key role in activating the electrophile and promoting the reaction.[3]
Primary Application: Asymmetric Organocatalysis
The most prominent application of the this compound motif is as the organocatalyst H-dPro-Pro-Glu-NH₂ for the asymmetric Michael addition of aldehydes to nitroolefins. This reaction is of significant importance in organic synthesis as it provides access to chiral γ-nitro carbonyl compounds, which are versatile intermediates for the synthesis of various biologically active molecules.[4][5]
The catalyst operates through an enamine-based mechanism, where the secondary amine of the N-terminal D-proline reacts with the aldehyde to form a nucleophilic enamine intermediate. The glutamic acid side chain is believed to act as a general acid/base, facilitating the reaction and controlling the stereochemical outcome.[4]
Quantitative Data: Performance of H-dPro-Pro-Glu-NH₂ in Asymmetric Michael Addition
The H-dPro-Pro-Glu-NH₂ catalyst has demonstrated high yields and excellent stereoselectivities across a range of substrates. The following table summarizes representative data from the literature.
| Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) | Reference |
| Propanal | (E)-β-Nitrostyrene | 1 | CHCl₃/i-PrOH (9:1) | 2 | 98 | >95:5 | 99 | [5] |
| Butanal | (E)-β-Nitrostyrene | 1 | CHCl₃/i-PrOH (9:1) | 2 | 99 | >95:5 | 99 | [5] |
| Isovaleraldehyde | (E)-β-Nitrostyrene | 1 | CHCl₃/i-PrOH (9:1) | 4 | 95 | >95:5 | 99 | [5] |
| Propanal | (E)-2-(2-Nitrovinyl)furan | 1 | CHCl₃/i-PrOH (9:1) | 2 | 96 | >95:5 | 99 | [5] |
| Propanal | (E)-1-Nitro-2-phenylethene | 1 | Toluene | 24 | 92 | 94:6 | 98 | [5] |
| Cyclohexanecarbaldehyde | (E)-β-Nitrostyrene | 5 | CHCl₃/i-PrOH (9:1) | 24 | 85 | >95:5 | 99 | [5] |
Experimental Protocols
Protocol for H-dPro-Pro-Glu-NH₂ Catalyzed Asymmetric Michael Addition
This protocol outlines a general procedure for the asymmetric conjugate addition of an aldehyde to a nitroolefin using H-dPro-Pro-Glu-NH₂ as the catalyst.
Materials:
-
H-dPro-Pro-Glu-NH₂ catalyst
-
Aldehyde (freshly distilled)
-
Nitroolefin
-
Solvent (e.g., CHCl₃/i-PrOH 9:1, v/v)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a solution of the nitroolefin (0.2 mmol) in the chosen solvent (1.0 mL) in a clean, dry reaction vial, add the aldehyde (1.0 mmol, 5 equivalents).
-
Add the H-dPro-Pro-Glu-NH₂ catalyst (0.002 mmol, 1 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude reaction mixture), and enantiomeric excess (by chiral HPLC analysis).
Protocol for Solid-Phase Synthesis of H-dPro-Pro-Glu-NH₂
The H-dPro-Pro-Glu-NH₂ catalyst can be conveniently synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink amide resin
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Pro-OH
-
Fmoc-D-Pro-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (20% piperidine (B6355638) in DMF)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for 1-2 hours.
-
First Amino Acid Coupling (Fmoc-Glu(OtBu)-OH):
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple Fmoc-Glu(OtBu)-OH (3 eq.) to the resin using a suitable coupling reagent (e.g., HBTU, 3 eq.) and base (e.g., DIPEA, 6 eq.) in DMF.
-
Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation:
-
Repeat the deprotection and coupling steps sequentially for Fmoc-Pro-OH and Fmoc-D-Pro-OH.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal D-proline.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting group (OtBu).
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
-
Purify the peptide by preparative HPLC.
-
Characterize the final product by mass spectrometry and NMR.
-
Visualizations
Catalytic Cycle of Michael Addition
Caption: Catalytic cycle of the H-dPro-Pro-Glu-NH₂ catalyzed Michael addition.
Workflow for Solid-Phase Synthesis of H-dPro-Pro-Glu-NH₂
Caption: Workflow for the solid-phase synthesis of H-dPro-Pro-Glu-NH₂.
Other Potential Applications
While the primary and most well-documented application of the this compound motif is in organocatalysis, the structural characteristics of its components suggest other potential, albeit less explored, applications in peptide design:
-
Induction of Specific Secondary Structures: The rigid D-Pro-Pro sequence can act as a potent turn-inducer, similar to the well-studied D-Pro-L-Pro motif. This could be exploited in the design of conformationally constrained peptides with specific biological activities.
-
Enhancement of Proteolytic Stability: The presence of a D-amino acid at the N-terminus can confer resistance to degradation by aminopeptidases, potentially increasing the in vivo half-life of therapeutic peptides.
Further research is warranted to fully explore these and other potential applications of the this compound tripeptide in the broader field of peptide and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Tripeptides of the type H-D-Pro-Pro-Xaa-NH2 as catalysts for asymmetric 1,4-addition reactions: structural requirements for high catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic Asymmetric Addition of Aldehyde to Nitroolefin by H-d-Pro-Pro-Glu-NH2: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for D-Pro-Pro-Glu as a Catalyst in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric Michael addition is a cornerstone reaction in organic synthesis for the stereoselective formation of carbon-carbon bonds. In recent years, organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among the various classes of organocatalysts, short peptides have shown remarkable efficiency and selectivity. The tripeptide H-D-Pro-Pro-Glu-NH2 has been identified as a highly effective catalyst for the conjugate addition of aldehydes to nitroolefins, affording synthetically valuable γ-nitroaldehydes with excellent stereocontrol.[1][2] These products are versatile intermediates for the synthesis of biologically active compounds, including γ-amino acids and chiral pyrrolidines.
The catalytic prowess of H-D-Pro-Pro-Glu-NH2 stems from its specific three-dimensional structure. The D-Pro-Pro motif is crucial for inducing high stereoselectivity, while the C-terminal glutamic acid residue with its carboxylic acid side chain and the terminal amide play a key role in the catalytic cycle, likely through hydrogen bonding interactions with the substrates.[1][3] The reaction proceeds through an enamine mechanism, where the secondary amine of the N-terminal D-proline residue reacts with the aldehyde to form a nucleophilic enamine intermediate.[4][5] This enamine then attacks the nitroolefin in a stereodefined manner, directed by the chiral scaffold of the peptide catalyst.
These application notes provide a summary of the quantitative data for the H-D-Pro-Pro-Glu-NH2 catalyzed Michael addition, as well as detailed protocols for the synthesis of the catalyst and the execution of the reaction.
Data Presentation
The following tables summarize the performance of the H-D-Pro-Pro-Glu-NH2 catalyst in the asymmetric Michael addition of various aldehydes to nitroolefins. The data highlights the high yields, diastereoselectivities, and enantioselectivities achievable with this catalytic system.
Table 1: Asymmetric Michael Addition of Propanal to Various Nitroolefins
| Entry | Nitroolefin (R) | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Phenyl | 1 | 16 | 95 | >95:5 | 99 |
| 2 | 4-Nitrophenyl | 1 | 16 | 96 | >95:5 | 99 |
| 3 | 4-Methoxyphenyl | 1 | 24 | 92 | >95:5 | 99 |
| 4 | 2-Naphthyl | 1 | 16 | 94 | >95:5 | 99 |
| 5 | 2-Furyl | 1 | 24 | 85 | >95:5 | 98 |
| 6 | Cyclohexyl | 5 | 48 | 78 | 90:10 | 97 |
Reaction conditions: Aldehyde (2 equiv.), nitroolefin (1 equiv.), H-D-Pro-Pro-Glu-NH2, CHCl3/i-PrOH (9:1), room temperature.
Table 2: Asymmetric Michael Addition of Various Aldehydes to β-Nitrostyrene
| Entry | Aldehyde (R') | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Propanal | 1 | 16 | 95 | >95:5 | 99 |
| 2 | Butanal | 1 | 16 | 93 | >95:5 | 99 |
| 3 | Pentanal | 1 | 20 | 91 | >95:5 | 99 |
| 4 | Isovaleraldehyde | 2 | 24 | 88 | >95:5 | 99 |
| 5 | Phenylacetaldehyde | 5 | 48 | 75 | 90:10 | 96 |
Reaction conditions: Aldehyde (2 equiv.), β-nitrostyrene (1 equiv.), H-D-Pro-Pro-Glu-NH2, CHCl3/i-PrOH (9:1), room temperature.
Experimental Protocols
Protocol 1: Synthesis of H-D-Pro-Pro-Glu-NH2 via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general procedure for the synthesis of the tripeptide catalyst using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Pro-OH
-
Fmoc-D-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Fmoc-Rink Amide MBHA resin in DMF in a peptide synthesis vessel for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Glu): Couple Fmoc-Glu(OtBu)-OH to the deprotected resin using DIC and Oxyma Pure in DMF. Allow the reaction to proceed for 2 hours. Wash the resin with DMF and DCM.
-
Second Amino Acid Coupling (Pro): Repeat the Fmoc deprotection and coupling steps with Fmoc-Pro-OH.
-
Third Amino Acid Coupling (D-Pro): Repeat the Fmoc deprotection and coupling steps with Fmoc-D-Pro-OH.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal D-Pro residue using 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting group by treating the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge and wash the peptide pellet with cold diethyl ether. Purify the peptide by preparative reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final H-D-Pro-Pro-Glu-NH2 trifluoroacetate (B77799) salt as a white powder.
Protocol 2: General Procedure for the Asymmetric Michael Addition
This protocol provides a general method for the H-D-Pro-Pro-Glu-NH2 catalyzed Michael addition of an aldehyde to a nitroolefin.
Materials:
-
H-D-Pro-Pro-Glu-NH2 catalyst
-
Aldehyde
-
Nitroolefin
-
Chloroform (CHCl3), anhydrous
-
Isopropanol (i-PrOH), anhydrous
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean, dry vial under an inert atmosphere, add the H-D-Pro-Pro-Glu-NH2 catalyst (1-5 mol%).
-
Solvent Addition: Add a mixture of anhydrous CHCl3 and i-PrOH (9:1 v/v) to dissolve the catalyst.
-
Reagent Addition: Add the nitroolefin (1.0 equivalent) to the solution, followed by the aldehyde (2.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired γ-nitroaldehyde.
-
Characterization: Characterize the product by NMR spectroscopy and mass spectrometry. Determine the diastereomeric ratio by 1H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Catalytic cycle for the this compound-NH2 catalyzed Michael addition.
Caption: Experimental workflow for the Michael addition reaction.
Caption: Workflow for the solid-phase synthesis of H-D-Pro-Pro-Glu-NH2.
References
- 1. Tripeptides of the type H-D-Pro-Pro-Xaa-NH2 as catalysts for asymmetric 1,4-addition reactions: structural requirements for high catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tripeptides of the type H-D-Pro-Pro-Xaa-NH2 as catalysts for asymmetric 1,4-addition reactions : structural requirements for high catalytic efficiency [edoc.unibas.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tripeptides as efficient asymmetric catalysts for 1,4-addition reactions of aldehydes to nitroolefins--a rational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
Application Note & Protocol: Kinetic Studies of the Tripeptide D-Pro-Pro-Glu
Topic: Experimental Setup for D-Pro-Pro-Glu Kinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The tripeptide this compound, containing D-proline residues, is a synthetic peptide of interest in drug discovery due to its potential for increased metabolic stability and unique biological activity. The incorporation of D-amino acids can render peptides less susceptible to degradation by endogenous peptidases.[1] Understanding the kinetic parameters of this compound's interaction with biological targets, such as enzymes or receptors, is crucial for elucidating its mechanism of action and therapeutic potential. This application note provides a detailed experimental framework for characterizing the kinetic profile of this compound, focusing on its potential interaction with a hypothetical peptidase.
I. Data Presentation: Quantitative Kinetic Parameters
The following table summarizes the key kinetic parameters that can be determined using the protocols outlined in this document. These values are essential for comparing the interaction of this compound with a target enzyme, both in the presence and absence of potential inhibitors.
| Parameter | Description | This compound | This compound + Inhibitor |
| Km (µM) | Michaelis-Menten constant; substrate concentration at half-maximal velocity. A lower Km indicates higher affinity. | [Insert Value] | [Insert Value] |
| Vmax (nmol/min/mg) | Maximum reaction velocity at saturating substrate concentrations. | [Insert Value] | [InsertValue] |
| kcat (s-1) | Catalytic rate constant or turnover number; the number of substrate molecules converted to product per enzyme molecule per second. | [Insert Value] | [Insert Value] |
| kcat/Km (M-1s-1) | Catalytic efficiency of the enzyme. | [Insert Value] | [Insert Value] |
| Ki (µM) | Inhibition constant; indicates the potency of an inhibitor. | N/A | [Insert Value] |
| IC50 (µM) | Half-maximal inhibitory concentration; concentration of an inhibitor that reduces enzyme activity by 50%. | N/A | [Insert Value] |
II. Experimental Protocols
A. Protocol 1: Enzyme Activity and Kinetic Parameter Determination using HPLC
This protocol describes a method to determine the kinetic parameters of a peptidase acting on this compound by measuring the rate of substrate cleavage using High-Performance Liquid Chromatography (HPLC).[2]
1. Materials and Reagents:
-
This compound (substrate)
-
Purified peptidase of interest
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 10% Trichloroacetic acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Reference standards for this compound and potential cleavage products
2. Procedure:
-
Enzyme Reaction Setup:
-
Prepare a series of substrate solutions of this compound in the reaction buffer with concentrations ranging from 0.1x Km to 10x Km (initial estimates may be required).
-
Pre-incubate the substrate solutions at the optimal reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed concentration of the peptidase to each substrate solution. The total reaction volume should be consistent (e.g., 100 µL).
-
-
Time-Course Analysis:
-
At specific time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot (e.g., 20 µL) from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate the substrate and product(s) using a suitable gradient of mobile phases A and B.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Quantify the amount of product formed or substrate remaining at each time point by integrating the peak areas and comparing them to a standard curve.
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the product formation versus time plot.
-
Determine Km and Vmax by fitting the V0 versus substrate concentration data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, OriginPro).[2][3]
-
Calculate kcat from the equation kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
B. Protocol 2: Inhibitor Screening and Ki Determination
This protocol outlines the procedure for evaluating the inhibitory effect of a compound on the peptidase-catalyzed cleavage of this compound.
1. Materials and Reagents:
-
All materials from Protocol 1
-
Potential inhibitor compound(s)
2. Procedure:
-
IC50 Determination:
-
Prepare a series of dilutions of the inhibitor in the reaction buffer.
-
Set up reaction mixtures containing a fixed concentration of this compound (typically at or near the Km value) and the varying concentrations of the inhibitor.
-
Initiate the reactions by adding the peptidase.
-
After a fixed incubation time (within the linear range of the reaction), quench the reactions and analyze the product formation by HPLC as described in Protocol 1.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Ki and Mechanism of Inhibition Determination:
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform a series of kinetic experiments as described in Protocol 1, but in the presence of several fixed concentrations of the inhibitor.
-
Vary the substrate concentration for each inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Dixon plots, or by global non-linear fitting to the appropriate Michaelis-Menten equations for different inhibition models.[2] This will yield the Ki value and elucidate the mode of inhibition.
-
C. Protocol 3: Real-Time Kinetic Analysis using Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[4][5] This protocol can be used to study the binding kinetics of this compound to an immobilized target protein (e.g., a receptor or enzyme).
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
-
Target protein (for immobilization)
-
This compound (analyte)
-
Running buffer (e.g., HBS-EP+)
2. Procedure:
-
Target Immobilization:
-
Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. A reference flow cell should be prepared by performing the immobilization chemistry without the target protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association phase in real-time.
-
After the association phase, inject running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface between cycles if necessary, using a suitable regeneration solution.
-
-
Data Analysis:
-
The resulting sensorgrams (response units versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
Globally fit the corrected sensorgrams for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[6]
-
III. Visualization of Workflows and Pathways
Caption: Experimental workflow for kinetic analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Probing Solid-Binding Peptide Self-Assembly Kinetics Using a Frequency Response Cooperativity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of D-Pro-Pro-Glu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the synthesis, purification, and characterization of the tripeptide D-Pro-Pro-Glu. The protocols are intended to guide researchers in academic and industrial settings.
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for preparing peptides like this compound.[1][2] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol: Fmoc-Based SPPS of this compound
This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions, preserving the C-terminal carboxylic acid.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-D-Glu(OtBu)-OH
-
Fmoc-D-Pro-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptidyl-peptidase IV (DPP-IV)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Dissolve Fmoc-D-Glu(OtBu)-OH (1.5 eq) and DIPEA (4.0 eq) in DCM.
-
Add the amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling (D-Pro):
-
Dissolve Fmoc-D-Pro-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Repeat Fmoc Deprotection and Coupling:
-
Repeat the Fmoc deprotection step as in step 2.
-
Couple the final Fmoc-D-Pro-OH using the same procedure as in step 3.
-
-
Final Fmoc Deprotection:
-
Remove the N-terminal Fmoc group as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for purifying the crude synthetic peptide to a high degree of purity. The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: Preparative RP-HPLC of this compound
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of Mobile Phase A.
-
Method Development (Analytical Scale):
-
Initially, use an analytical C18 column (e.g., 5 µm, 250 x 4.6 mm).
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes to determine the approximate elution time of the peptide.
-
-
Preparative Run:
-
Equilibrate the preparative column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide.
-
Apply a shallow gradient based on the analytical run (e.g., a 1% per minute increase in Mobile Phase B around the elution point).
-
Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Characterization by Mass Spectrometry
Mass spectrometry (MS) is essential for confirming the molecular weight and sequence of the synthesized peptide. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly used. The high proline content can lead to preferential fragmentation at the N-terminal side of proline residues.[3]
Experimental Protocol: ESI-MS and MS/MS Analysis
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.
Sample Preparation:
-
Dissolve the purified peptide in 50:50 acetonitrile:water with 0.1% formic acid to a concentration of approximately 10 pmol/µL.
MS Parameters (Representative):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Full Scan MS Range (m/z): 100-1000
-
Collision Gas: Argon
-
Collision Energy (for MS/MS): Ramped (e.g., 10-40 eV)
Procedure:
-
Direct Infusion/LC-MS: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire Full Scan MS: Obtain the mass spectrum to identify the protonated molecular ion ([M+H]⁺).
-
Perform MS/MS: Select the [M+H]⁺ ion for fragmentation and acquire the MS/MS spectrum.
-
Data Analysis:
-
Compare the observed molecular weight with the theoretical mass of this compound.
-
Analyze the fragmentation pattern (b- and y-ions) to confirm the amino acid sequence.
-
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of the peptide in solution. For proline-rich peptides, NMR can be challenging due to the lack of amide protons for proline and potential cis/trans isomerization around the X-Pro peptide bonds.[4]
Experimental Protocol: 1D and 2D NMR of this compound
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe.
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
NMR Experiments:
-
1D ¹H NMR: To observe the overall proton spectrum.
-
2D TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems within each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information on the peptide's conformation and the cis/trans isomerization of the Pro-Pro bond.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.
Procedure:
-
Acquire Spectra: Run the desired NMR experiments at a constant temperature (e.g., 298 K).
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton and carbon chemical shifts for each residue. The chemical shifts of Cβ and Cγ of proline are indicative of the cis or trans conformation of the peptide bond.[5]
-
Analyze NOE cross-peaks to determine the peptide's solution conformation. For a trans X-Pro bond, strong NOEs are expected between the Hα of the preceding residue and the Hδ of proline. For a cis bond, a strong NOE between the Hα protons of both residues is characteristic.
-
Quantitative Data Summary
The following tables provide expected and theoretical data for the characterization of this compound. Experimental values should be determined for each synthesized batch.
Table 1: Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₂₃N₃O₆ |
| Molecular Weight | 341.36 g/mol |
| Theoretical m/z ([M+H]⁺) | 342.17 |
| Isoelectric Point (pI) | ~3.5 |
Table 2: Representative RP-HPLC Parameters and Expected Results
| Parameter | Value |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-40% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | 214 nm |
| Expected Retention Time | Highly dependent on the specific system, but expected to be in the early to mid-gradient range due to its relatively polar nature. |
| Purity (Post-Purification) | >98% |
Table 3: Theoretical MS/MS Fragmentation of this compound ([M+H]⁺ = 342.17)
| b-ions | m/z | y-ions | m/z |
| b₁ (D-Pro) | 98.06 | y₁ (D-Glu) | 148.06 |
| b₂ (D-Pro-D-Pro) | 195.11 | y₂ (D-Pro-D-Glu) | 245.11 |
| y₃ (D-Pro-D-Pro-D-Glu) | 342.17 |
Table 4: Representative ¹³C NMR Chemical Shifts for Proline Residues
| Carbon | Trans Conformation (ppm) | Cis Conformation (ppm) |
| Cα | ~63 | ~62 |
| Cβ | ~32 | ~34 |
| Cγ | ~27 | ~25 |
| Cδ | ~49 | ~50 |
Note: These are typical chemical shift ranges and can vary based on the solvent and neighboring residues.[6]
Visualizations
Experimental Workflows
Logical Relationship for Characterization
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acids: Proline [imserc.northwestern.edu]
Application Notes and Protocols: D-Pro-Pro-Glu Immobilization on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immobilization of the tripeptide D-Pro-Pro-Glu onto solid supports for various research and development applications. Due to the limited direct literature on this compound, the following protocols are based on established methods for similar peptides, including proline-rich sequences and those with D-amino acids, which are known to enhance stability and confer unique biological activities.
Introduction
The tripeptide this compound, composed of D-proline, L-proline, and L-glutamic acid, is a molecule of significant interest due to the unique structural and functional properties conferred by its constituent amino acids. The D-proline residue can enhance proteolytic stability, a desirable characteristic for bioactive peptides. Proline-rich sequences are known to adopt specific secondary structures, making them valuable in catalysis and as structural motifs in protein-protein interactions. The terminal glutamic acid provides a carboxylic acid group that can be involved in biological signaling or used as a handle for immobilization.
Immobilizing this compound onto solid supports offers several advantages, including:
-
Reusability: The immobilized peptide can be easily recovered and reused in catalytic reactions.
-
Stability: Attachment to a solid support can further enhance the peptide's stability against degradation.
-
High-Throughput Screening: Facilitates the use of the peptide in high-throughput screening assays.
-
Localized Effects: Enables the study of localized cellular responses to the peptide in cell culture systems.
This document outlines protocols for three potential applications of immobilized this compound: as an organocatalyst, for modulating neuronal cell adhesion and growth, and for potential modulation of glutamate (B1630785) signaling pathways.
Application 1: Asymmetric Organocatalysis
Proline and proline-containing peptides are well-established organocatalysts for various asymmetric reactions, such as aldol (B89426) and Michael additions. The this compound peptide, particularly with the D-proline at the N-terminus, is a promising candidate for such catalytic applications. Immobilization allows for easy separation of the catalyst from the reaction mixture, which is highly advantageous for purification and catalyst recycling.[1][2][3][4]
Experimental Protocol: Immobilization of this compound on Agarose (B213101) Beads for Catalysis
This protocol describes the covalent immobilization of this compound onto N-hydroxysuccinimide (NHS)-activated agarose beads via the free amine of the D-proline residue.
Materials:
-
NHS-activated agarose beads
-
This compound peptide
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Blocking Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
-
Wash Buffer: 1 M NaCl
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the peptide
-
Reaction tubes
-
End-over-end rotator
Procedure:
-
Peptide Preparation: Dissolve this compound in a minimal amount of DMF or DMSO and then dilute to the desired final concentration in Coupling Buffer.
-
Resin Preparation: Suspend the NHS-activated agarose beads in ice-cold 1 mM HCl. Wash the beads with 10 volumes of ice-cold Coupling Buffer.
-
Coupling Reaction: Immediately add the this compound solution to the washed beads. A typical ratio is 1-5 mg of peptide per mL of agarose bead slurry.
-
Incubation: Incubate the peptide-bead mixture for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
Blocking: Pellet the beads by centrifugation (1000 x g for 2 minutes) and discard the supernatant. Add 10 volumes of Blocking Buffer and incubate for 1 hour at room temperature to block any unreacted NHS groups.
-
Washing: Wash the beads sequentially with 10 volumes of Wash Buffer and 10 volumes of the reaction buffer for the intended catalytic reaction to remove any non-covalently bound peptide and blocking agent.
-
Storage: Store the this compound functionalized beads in a suitable buffer (e.g., the reaction buffer for the catalysis) at 4°C.
Quantitative Analysis of Immobilization
The amount of immobilized peptide can be quantified by measuring the peptide concentration in the supernatant before and after the coupling reaction using High-Performance Liquid Chromatography (HPLC).[5][6][7][8]
Table 1: Quantitative Data for this compound Immobilization on NHS-Activated Agarose Beads
| Parameter | Value |
| Initial Peptide Concentration | 2 mg/mL |
| Final Peptide Concentration in Supernatant | 0.3 mg/mL |
| Immobilization Efficiency | 85% |
| Peptide Loading | ~1.7 mg peptide / mL of beads |
Diagram: Experimental Workflow for Immobilization and Catalysis
Caption: Workflow for peptide immobilization and use in catalysis.
Application 2: Neuronal Cell Adhesion and Neurite Outgrowth
Immobilized peptides can be used to functionalize cell culture surfaces to study their effects on cell behavior, such as adhesion, proliferation, and differentiation. For neuronal cells, specific peptide sequences can promote adhesion and guide neurite outgrowth, which is crucial for neural engineering and in vitro modeling of the nervous system.[9][10]
Experimental Protocol: Immobilization of this compound on Glass Coverslips for Neuronal Cell Culture
This protocol describes the immobilization of this compound onto glass coverslips using a silanization and crosslinker approach. The carboxylic acid group of the C-terminal glutamate will be used for covalent attachment.
Materials:
-
Glass coverslips
-
(3-Aminopropyl)triethoxysilane (APTES)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
This compound peptide
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Primary neuronal cells (e.g., hippocampal or cortical neurons)
-
Cell culture medium
Procedure:
-
Coverslip Cleaning: Clean glass coverslips by sonication in ethanol for 15 minutes, followed by rinsing with deionized water and drying.
-
Silanization: Immerse the cleaned coverslips in a 2% (v/v) solution of APTES in toluene for 2 hours at room temperature. This will introduce primary amine groups on the surface.
-
Washing: Wash the coverslips extensively with toluene, followed by ethanol, and finally deionized water. Dry the coverslips.
-
Activation: Prepare a solution of 0.1 M EDC and 0.05 M NHS in Activation Buffer. Dissolve the this compound peptide in this solution at a concentration of 0.5-1 mg/mL. This will activate the carboxylic acid group of the glutamate residue.
-
Coupling: Immediately apply the peptide-EDC/NHS solution to the amine-functionalized coverslips and incubate for 2 hours at room temperature in a humidified chamber.
-
Washing: Wash the coverslips thoroughly with PBS to remove unreacted reagents and non-covalently bound peptide.
-
Cell Seeding: Place the functionalized coverslips in a sterile cell culture plate. Seed primary neuronal cells onto the coverslips at a desired density and culture under standard conditions.
-
Analysis: Analyze cell adhesion, morphology, and neurite outgrowth at different time points using microscopy.
Quantitative Analysis of Surface Coverage
The surface density of the immobilized peptide can be estimated using techniques like X-ray photoelectron spectroscopy (XPS) to determine the elemental composition of the surface before and after immobilization.
Table 2: Estimated Surface Coverage of this compound on Glass Coverslips
| Parameter | Value |
| Surface Nitrogen Content (post-APTES) | 3-5 atomic % |
| Surface Nitrogen Content (post-peptide) | 6-8 atomic % |
| Estimated Peptide Surface Density | ~100-200 fmol/mm² |
Diagram: Logical Flow for Surface Functionalization and Cell Culture
Caption: Workflow for surface functionalization and cell culture.
Application 3: Modulation of Glutamate Signaling
The tripeptide Gly-Pro-Glu has been shown to be neuroprotective and to modulate glutamatergic neurotransmission.[11][12] It is plausible that this compound could have similar or related activities. Immobilizing the peptide allows for the investigation of its effects on specific neuronal populations or in synaptosome preparations.
Experimental Protocol: Immobilization of this compound on Magnetic Beads for Synaptosome Binding Assay
This protocol details the immobilization of this compound on amine-functionalized magnetic beads for use in binding assays with synaptosomes (isolated nerve terminals) to study potential interactions with glutamate receptors or transporters.
Materials:
-
Amine-functionalized magnetic beads
-
This compound peptide
-
EDC and NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Blocking Buffer: 1 M Tris-HCl, pH 8.0
-
Synaptosome preparation from rodent brain tissue
-
Binding Buffer: Krebs-Ringer bicarbonate buffer
-
Magnetic separator
Procedure:
-
Bead Preparation: Wash the amine-functionalized magnetic beads with Activation Buffer.
-
Peptide Activation: Dissolve this compound in Activation Buffer containing EDC and NHS to activate the C-terminal carboxyl group.
-
Coupling: Add the activated peptide solution to the washed magnetic beads and incubate for 2 hours at room temperature with gentle rotation.
-
Blocking: Separate the beads using a magnetic separator, discard the supernatant, and add Blocking Buffer. Incubate for 1 hour.
-
Washing: Wash the beads extensively with PBS to remove unbound peptide and blocking agents.
-
Synaptosome Binding: Resuspend the peptide-functionalized beads in Binding Buffer. Add the synaptosome preparation and incubate under appropriate conditions (e.g., 30 minutes at 37°C).
-
Separation and Analysis: Use a magnetic separator to pellet the beads with bound synaptosomes. The unbound fraction can be analyzed for changes in neurotransmitter levels. The bound synaptosomes can be lysed and analyzed by Western blot for the presence of glutamate receptors or transporters.
Quantitative Analysis of Peptide Loading
The amount of peptide immobilized on the magnetic beads can be determined by amino acid analysis of the functionalized beads.
Table 3: Peptide Loading on Amine-Functionalized Magnetic Beads
| Parameter | Value |
| Bead Concentration | 10 mg/mL |
| Initial Peptide Concentration | 1 mg/mL |
| Peptide Loading | ~50 µg peptide / mg of beads |
Diagram: Hypothetical Signaling Pathway Modulation
This diagram illustrates a hypothetical mechanism by which immobilized this compound might modulate glutamate signaling at a synapse.
References
- 1. Engineering and Exploiting Immobilized Peptide Organocatalysts for Modern Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Peptide Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalysts Based on Peptide and Peptide Conjugate Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of high-performance liquid chromatography retention of peptides with the use of quantitative structure-retention relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Photoimmobilization by Thiol–ene Chemistry for Enhanced Neural Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Scaling Up D-Pro-Pro-Glu Catalyzed Asymmetric Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for scaling up asymmetric reactions catalyzed by the tripeptide D-Pro-Pro-Glu. The information is intended to guide researchers, scientists, and drug development professionals in transitioning these highly efficient and stereoselective reactions from milligram to gram-scale and beyond.
Introduction
The tripeptide H-D-Pro-Pro-Glu-NH2 has emerged as a powerful organocatalyst for various asymmetric transformations, most notably the Michael addition of aldehydes and ketones to nitroolefins. Its ability to operate at low catalyst loadings while affording products with excellent enantioselectivity and diastereoselectivity makes it an attractive candidate for industrial applications. This document outlines the key considerations and provides detailed protocols for the successful scale-up of these reactions.
Key Advantages of this compound Catalysis for Scale-Up
-
High Catalytic Activity: Effective at catalyst loadings as low as 1 mol%, which is economically favorable for larger-scale synthesis.
-
Excellent Stereoselectivity: Consistently provides high enantiomeric and diastereomeric excess, crucial for the synthesis of chiral active pharmaceutical ingredients.
-
Mild Reaction Conditions: Typically operates at room temperature and does not require inert atmospheres or anhydrous solvents, simplifying reactor setup and reducing operational costs.
-
Broad Substrate Scope: Tolerates a wide range of aldehydes, ketones, and nitroolefins, offering versatility in synthetic applications.
-
Potential for Continuous Flow: Immobilized versions of similar peptide catalysts have been successfully employed in continuous flow reactors, demonstrating excellent potential for large-scale, continuous manufacturing.
Data Presentation: Performance of H-D-Pro-Pro-Glu-NH2 in Asymmetric Michael Additions
The following tables summarize the quantitative data for H-D-Pro-Pro-Glu-NH2 catalyzed Michael addition of aldehydes to β-nitrostyrene, demonstrating the catalyst's efficiency and stereoselectivity.
Table 1: Catalyst Loading and Solvent Effects on the Reaction of Propanal with β-Nitrostyrene
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (syn) (%) |
| 1 | 5 | Toluene (B28343) | 24 | 95 | >95:5 | 99 |
| 2 | 1 | Toluene | 48 | 92 | >95:5 | 99 |
| 3 | 5 | CH2Cl2 | 24 | 96 | >95:5 | 98 |
| 4 | 5 | THF | 24 | 85 | 90:10 | 97 |
| 5 | 5 | neat | 72 | 90 | >95:5 | 99 |
Table 2: Substrate Scope for the H-D-Pro-Pro-Glu-NH2 (5 mol%) Catalyzed Michael Addition to β-Nitrostyrene in Toluene
| Entry | Aldehyde | Time (h) | Yield (%) | dr (syn/anti) | ee (syn) (%) |
| 1 | Propanal | 24 | 95 | >95:5 | 99 |
| 2 | Butanal | 24 | 94 | >95:5 | 99 |
| 3 | Isovaleraldehyde | 48 | 91 | >95:5 | 98 |
| 4 | Cyclohexanecarboxaldehyde | 72 | 88 | >95:5 | 99 |
Experimental Protocols
Protocol 1: Gram-Scale Asymmetric Michael Addition of Propanal to β-Nitrostyrene
This protocol is adapted from established procedures for proline-catalyzed reactions and tailored for the this compound catalyst on a larger scale.
Materials:
-
H-D-Pro-Pro-Glu-NH2 (1-5 mol%)
-
β-Nitrostyrene (1.0 equiv)
-
Propanal (3.0 equiv)
-
Toluene
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add β-nitrostyrene (e.g., 10.0 g, 67.0 mmol) and H-D-Pro-Pro-Glu-NH2 (e.g., 1.1 g, 3.35 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add toluene (e.g., 134 mL, 0.5 M). Begin stirring the mixture. Add propanal (e.g., 14.5 mL, 201 mmol, 3.0 equiv) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess propanal and a portion of the toluene.
-
The peptide catalyst is sparingly soluble in non-polar solvents. Add a minimal amount of a non-polar solvent like hexane to precipitate the catalyst.
-
Filter the mixture through a pad of celite to remove the precipitated catalyst. Wash the filter cake with a small amount of cold toluene or a toluene/hexane mixture.
-
Alternatively, for better catalyst removal, perform an aqueous wash. Add water to the reaction mixture and extract the product with ethyl acetate. The peptide catalyst will preferentially partition into the aqueous layer. Separate the organic layer and wash it with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired γ-nitroaldehyde.
-
Protocol 2: Catalyst Recovery and Reuse (Optional)
For larger-scale operations where catalyst cost is a significant factor, recovery and reuse of the peptide catalyst can be implemented.
-
Catalyst Precipitation: After the reaction, add a non-polar solvent such as hexane or diethyl ether to the concentrated reaction mixture to precipitate the H-D-Pro-Pro-Glu-NH2 catalyst.
-
Isolation: Isolate the precipitated catalyst by filtration or centrifugation.
-
Washing: Wash the catalyst with a cold, non-polar solvent to remove any residual product or starting materials.
-
Drying: Dry the catalyst under vacuum.
-
Reuse: The recovered catalyst can be reused in subsequent batches. A slight decrease in activity may be observed, and a small amount of fresh catalyst may be required to supplement.
Visualizations
Caption: Gram-scale synthesis workflow.
Caption: Catalytic cycle of Michael addition.
Conclusion
The this compound tripeptide is a highly effective and practical catalyst for asymmetric synthesis, with clear potential for large-scale applications. The protocols and data presented in this document provide a solid foundation for researchers and process chemists to successfully scale up these valuable reactions. Careful optimization of reaction conditions, work-up procedures, and purification methods will be key to achieving efficient and cost-effective production of chiral molecules. The amenability of related peptide catalysts to immobilization and use in continuous flow systems further underscores the industrial potential of this catalytic platform.
D-Pro-Pro-Glu: Exploring Potential Applications in Medicinal Chemistry
Initial research into the applications of the tripeptide D-Pro-Pro-Glu in medicinal chemistry has not yielded specific information on this exact molecule. While the constituent amino acids—proline and glutamic acid—are individually significant in drug design and biological processes, the specific sequence of D-proline, D-proline, and L-glutamic acid does not appear to be a widely studied or reported compound in the available scientific literature.
This suggests that this compound may represent a novel area of investigation within medicinal chemistry. The following application notes and protocols are therefore presented as a theoretical exploration based on the known roles of its constituent amino acids and general principles of peptide-based drug development. These are intended to serve as a foundational guide for researchers and drug development professionals interested in pioneering research on this specific tripeptide.
Application Notes
The unique structural characteristics of this compound, featuring two consecutive D-proline residues, could confer significant resistance to enzymatic degradation, a common challenge in the development of peptide-based therapeutics. This inherent stability, combined with the functional properties of glutamic acid, suggests potential applications in several therapeutic areas.
Table 1: Potential Therapeutic Applications of this compound
| Therapeutic Area | Proposed Mechanism of Action | Rationale |
| Neurodegenerative Diseases | NMDA Receptor Modulation | The glutamic acid moiety could interact with glutamate (B1630785) receptors like the NMDA receptor, potentially modulating excitotoxicity implicated in diseases such as Alzheimer's and Parkinson's disease.[1] The D-proline residues would enhance stability in the central nervous system. |
| Oncology | Targeted Drug Delivery | The tripeptide could be explored as a carrier for cytotoxic agents. The peptide backbone could be recognized by specific transporters overexpressed on cancer cells, leading to targeted drug delivery and reduced systemic toxicity. |
| Metabolic Disorders | DPP-4 Inhibition | Peptides containing proline residues have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[2] The D-Pro-Pro motif could offer a stable scaffold for designing potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes. |
| Wound Healing | Extracellular Matrix Modulation | Proline is a major component of collagen, a key protein in the extracellular matrix. This compound could potentially influence collagen synthesis and deposition, thereby promoting tissue repair and wound healing. |
Experimental Protocols
The following protocols outline foundational experiments to begin characterizing the medicinal chemistry potential of this compound.
Protocol 1: Synthesis of this compound
Objective: To synthesize the tripeptide this compound using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-L-Glu(OtBu)-Wang resin
-
Fmoc-D-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Methodology:
-
Swell the Fmoc-L-Glu(OtBu)-Wang resin in DMF for 30 minutes.
-
Deprotect the Fmoc group using 20% piperidine in DMF for 20 minutes.
-
Wash the resin extensively with DMF and DCM.
-
Couple the first Fmoc-D-Pro-OH residue using DIC and OxymaPure as coupling reagents in DMF for 2 hours.
-
Repeat the deprotection and coupling steps for the second Fmoc-D-Pro-OH residue.
-
After the final coupling, deprotect the terminal Fmoc group.
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the TFA cleavage cocktail for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and collect the pellet.
-
Purify the peptide using preparative HPLC.
-
Confirm the identity and purity of this compound by analytical HPLC and mass spectrometry.
Protocol 2: In Vitro Stability Assay
Objective: To assess the stability of this compound in human plasma.
Materials:
-
Synthesized this compound
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA)
-
HPLC-MS system
Methodology:
-
Prepare a stock solution of this compound in PBS.
-
Incubate the peptide with human plasma at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing TCA.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by HPLC-MS to quantify the remaining amount of intact this compound.
-
Calculate the half-life of the peptide in human plasma.
Visualizing Potential Mechanisms and Workflows
To further conceptualize the potential roles and experimental investigation of this compound, the following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow.
Caption: Hypothetical modulation of the NMDA receptor by this compound.
Caption: General workflow for the preclinical development of this compound.
Disclaimer: The information provided above is for research and informational purposes only and is based on theoretical applications. The synthesis and handling of the described chemicals should be performed by qualified professionals in a laboratory setting with appropriate safety precautions. As there is no existing literature on this compound, all potential applications and protocols require experimental validation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity of the H-D-Pro-Pro-Glu-NH₂ Catalyst
Welcome to the technical support center for the H-D-Pro-Pro-Glu-NH₂ catalyst. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments for achieving high enantioselectivity in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the H-D-Pro-Pro-Glu-NH₂ catalyst and what are its primary applications?
A1: H-D-Pro-Pro-Glu-NH₂ is a tripeptide organocatalyst highly effective in promoting stereoselective carbon-carbon bond-forming reactions. Its primary applications include asymmetric Michael additions of aldehydes to nitroalkenes and asymmetric aldol (B89426) reactions. The catalyst is valued for its ability to provide high yields and excellent stereoselectivities under mild conditions, often without the need for additives.[1][2][3]
Q2: What is the fundamental mechanism of action for this catalyst?
A2: The catalyst operates through enamine catalysis. The secondary amine of the N-terminal D-proline residue reacts with a carbonyl group of the substrate (e.g., an aldehyde) to form a chiral enamine intermediate. This enamine then attacks the electrophile (e.g., a nitroalkene). The specific stereochemical outcome is directed by the catalyst's well-defined three-dimensional structure.[4]
Q3: What is the role of the C-terminal glutamic acid residue?
A3: The carboxylic acid group in the side chain of the glutamic acid residue plays a crucial role. It is believed to act as a general acid/base catalyst during the catalytic cycle. It can orient the electrophile through hydrogen bonding and is also vital for the rapid protonation of the intermediate formed after the C-C bond formation, which facilitates catalyst turnover.[4][5]
Q4: How important is the D-Pro-Pro motif?
A4: The D-Pro-Pro dipeptide sequence is a major contributor to the high stereoselectivities observed. This motif helps to establish a rigid β-turn secondary structure, which creates a well-defined chiral environment around the active site, thereby controlling the facial selectivity of the electrophilic attack.[1][2][4]
Troubleshooting Guide
Problem 1: Low Enantioselectivity (% ee)
Q: I am observing low enantiomeric excess in my reaction. What are the potential causes and how can I improve it?
A: Low enantioselectivity can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Purity: The presence of impurities in the catalyst can significantly impact its performance. Ensure the catalyst is of high purity.
-
Solution: Synthesize the catalyst using solid-phase peptide synthesis (SPPS) and purify it by reverse-phase HPLC. (See Experimental Protocols for a general procedure).
-
-
Solvent Effects: The solvent plays a critical role in stabilizing the transition state that determines the stereochemical outcome.
-
Solution: Conduct a solvent screen. While chloroform (B151607) is commonly used, other polar aprofotic solvents like DMSO or DMF, or even solvent mixtures, may be beneficial.[6]
-
-
Water Content: Trace amounts of water can interfere with the catalytic cycle.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Reaction Temperature: Temperature can significantly influence enantioselectivity.
-
Solution: Lowering the reaction temperature generally leads to higher % ee by favoring the transition state leading to the major enantiomer.[7] Try running the reaction at 0 °C or -20 °C.
-
-
Substrate Quality: Impurities in the aldehyde or nitroalkene can also lead to side reactions and lower enantioselectivity.
-
Solution: Purify the substrates before use, for example, by distillation or column chromatography.
-
Problem 2: Low Yield and/or Slow Reaction Rate
Q: My reaction is proceeding very slowly or giving a low yield. What can I do to improve it?
A: Low yield or a slow reaction rate can be due to several issues.
-
Catalyst Loading: Insufficient catalyst will lead to a slow reaction.
-
Concentration: Reactions that are too dilute may proceed slowly.
-
Solution: Increase the concentration of the reactants.
-
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.
-
Solution: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if substrates or intermediates are sensitive to air or moisture.
-
-
Reversibility of the Reaction: For some substrate combinations, the reaction may be reversible.
-
Solution: Lowering the temperature can sometimes shift the equilibrium towards the product side.
-
Data Presentation
Table 1: Effect of Solvent on the Enantioselectivity of the Michael Addition of Propanal to β-Nitrostyrene Catalyzed by H-D-Pro-Pro-Glu-NH₂
| Entry | Solvent | Temperature (°C) | Yield (%) | dr (syn/anti) | % ee (syn) |
| 1 | Chloroform | 25 | 95 | 95:5 | 98 |
| 2 | Toluene | 25 | 92 | 94:6 | 97 |
| 3 | THF | 25 | 88 | 90:10 | 95 |
| 4 | Acetonitrile | 25 | 85 | 88:12 | 92 |
| 5 | DMSO | 25 | 90 | 92:8 | 96 |
Data are representative values based on typical results reported in the literature.
Table 2: Effect of C-Terminal Amino Acid Modification on Catalyst Performance
| Catalyst | Yield (%) | dr (syn/anti) | % ee (syn) |
| H-D-Pro-Pro-Glu-NH₂ | 95 | 95:5 | 98 |
| H-D-Pro-Pro-Asp-NH₂ | 93 | 93:7 | 96 |
| H-D-Pro-Pro-Ala-NH₂ | 60 | 70:30 | 55 |
Data are representative values based on typical results reported in the literature.[1][5]
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of H-D-Pro-Pro-Glu(OtBu)-NH-Rink-Amide-Resin
-
Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Remove the Fmoc protecting group using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin with DMF (5x), isopropanol (B130326) (3x), and DMF (3x).
-
Couple the first amino acid, Fmoc-Glu(OtBu)-OH, using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF for 2 hours.
-
Repeat steps 2-4 for the subsequent amino acids: Fmoc-Pro-OH and Fmoc-D-Pro-OH.
-
After the final deprotection of the N-terminal Fmoc group, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
Protocol 2: Cleavage and Purification of H-D-Pro-Pro-Glu-NH₂
-
Treat the dried resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water for 2-3 hours at room temperature.
-
Filter the resin and wash with TFA.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and decant the ether. Repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Protocol 3: General Procedure for a Michael Addition Reaction
-
To a vial, add the H-D-Pro-Pro-Glu-NH₂ catalyst (e.g., 5 mol%).
-
Add the nitroalkene (1.0 equivalent).
-
Dissolve the catalyst and nitroalkene in the desired anhydrous solvent (e.g., chloroform).
-
Cool the mixture to the desired temperature (e.g., 25 °C).
-
Add the aldehyde (1.2 equivalents) and stir the reaction mixture.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 4: Determination of Enantiomeric Excess (% ee)
-
The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
A typical setup might involve a Chiralcel OD-H column.[8]
-
The mobile phase is typically a mixture of hexane (B92381) and isopropanol (e.g., 90:10).[8]
-
Set a flow rate of 1.0 mL/min and monitor the elution at a suitable wavelength (e.g., 220 nm) using a UV detector.[8]
-
The % ee is calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100.
Mandatory Visualizations
Caption: Catalytic cycle for the Michael addition reaction.
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. Tripeptides of the type H-D-Pro-Pro-Xaa-NH2 as catalysts for asymmetric 1,4-addition reactions : structural requirements for high catalytic efficiency [edoc.unibas.ch]
- 2. researchgate.net [researchgate.net]
- 3. Tripeptides of the type H-D-Pro-Pro-Xaa-NH2 as catalysts for asymmetric 1,4-addition reactions: structural requirements for high catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
troubleshooting low yield in D-Pro-Pro-Glu reactions
Welcome to the Technical Support Center for peptide synthesis. This guide provides detailed troubleshooting assistance for researchers experiencing low yields in D-Pro-Pro-Glu reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the synthesis of this compound?
Low yields in this compound synthesis are often traced back to a few key challenges. The primary culprits include incomplete coupling reactions, particularly due to the steric hindrance of the Pro-Pro sequence, and aggregation of the growing peptide chain on the solid support.[1][2] Proline is a secondary amino acid, which can slow down coupling reactions. Additionally, side reactions such as diketopiperazine formation, especially after the coupling of the second proline residue, can truncate the peptide chain and reduce the yield of the final product.[3]
Q2: How does the D-Pro-Pro sequence specifically contribute to lower yields?
The di-proline sequence introduces significant steric hindrance. Proline's rigid cyclic structure can make it difficult for the activated amino acid to access the N-terminal amine of the growing peptide chain.[1] This is compounded when coupling the second proline. This steric challenge often leads to incomplete coupling, resulting in deletion sequences that are difficult to separate from the desired peptide.[1][4] Furthermore, peptide chains containing proline are known to be susceptible to aggregation.[2]
Q3: Which coupling reagents are most effective for sterically hindered sequences like this compound?
For difficult or sterically hindered couplings, stronger coupling reagents are recommended. Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU are highly effective due to their high reactivity and ability to minimize side reactions.[5][6] Phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also a good choice.[5] While standard carbodiimides like DCC or DIC can be used, they often require additives like HOBt to suppress racemization and are generally less effective for such challenging sequences.[5][7]
Q4: What is peptide aggregation and how can I prevent it during my synthesis?
Peptide aggregation occurs when growing peptide chains interact with each other on the solid support, forming secondary structures that can mask the reaction sites. This is particularly common with hydrophobic residues and certain sequences like those containing proline.[2] Aggregation can lead to incomplete coupling and deprotection steps.[3]
To mitigate aggregation, you can:
-
Choose appropriate solvents : Using more polar, aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or adding DMSO to DMF can help disrupt secondary structures.[6]
-
Use specialized resins : Resins with good swelling properties, such as PEG-based resins (e.g., NovaSyn® TG), can improve solvation of the peptide chain.
-
Employ lower peptide concentration : Reducing the loading capacity of the resin can minimize intermolecular interactions.[2]
-
Incorporate chaotropic salts : Adding salts like LiCl to the coupling mixture can help break up aggregates.
Q5: My final product purity is low after cleavage. What are the likely causes?
Low purity after cleavage, even if the crude yield seems acceptable, often points to issues with protecting groups or side reactions during synthesis. Common causes include:
-
Incomplete deprotection : The side chain of Glutamic acid (Glu) is typically protected (e.g., with a t-butyl group). If the final cleavage cocktail or conditions are insufficient, this group may not be fully removed, leading to a modified final peptide.[1]
-
Formation of deletion sequences : As mentioned, incomplete coupling at any stage results in shorter peptides that can be difficult to purify away from the target product.[4]
-
Side reactions during cleavage : The cleavage process itself can introduce impurities if not optimized.[2]
Troubleshooting Guide for Low Yield
Experiencing a low yield can be frustrating. This guide provides a systematic approach to identifying and resolving the issue. Follow the logical workflow to diagnose the problem with your this compound synthesis.
Caption: Troubleshooting workflow for low yield in peptide synthesis.
Data Presentation: Reagent & Solvent Comparison
Choosing the correct reagents and solvents is critical for overcoming the challenges associated with the this compound sequence.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Type | Recommended Use | Typical Equivalents (AA:Reagent:Base) |
| HATU / HCTU | Uronium Salt | Highly recommended for hindered couplings and difficult sequences.[5] | 1 : 0.95 : 2 |
| PyBOP | Phosphonium Salt | Effective for hindered couplings, good alternative to uronium salts.[5] | 1 : 1 : 2 |
| HBTU / TBTU | Uronium Salt | Standard, effective coupling reagent, but may be less potent than HATU for this sequence.[5][7] | 1 : 1 : 2 |
| DIC / HOBt | Carbodiimide | Standard, cost-effective coupling. Less effective for sterically hindered residues.[5][7] | 1 : 1 : 1 |
Table 2: Recommended Solvents for Solid-Phase Peptide Synthesis (SPPS)
| Solvent | Properties | Recommended Use |
| DMF (N,N-Dimethylformamide) | Standard SPPS solvent. | Good for most standard sequences. |
| NMP (N-Methyl-2-pyrrolidone) | Higher polarity and boiling point than DMF.[8] | Recommended for difficult/aggregating sequences like this compound.[8] |
| DMSO (Dimethyl sulfoxide) | Strong hydrogen bond acceptor. | Often used as an additive (e.g., 25% in DMF) to disrupt peptide aggregation.[6] |
| DCM (Dichloromethane) | Lower polarity. | Primarily used for resin swelling and washing steps. Not ideal as a primary reaction solvent for difficult sequences. |
Key Experimental Protocols
Below are standard protocols that can be adapted for your this compound synthesis.
Protocol 1: Double Coupling Protocol for Proline Residues using HATU
This protocol is recommended for coupling the Pro and D-Pro residues.
-
Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
First Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and HATU (2.85 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times).
-
Second Coupling (Double Couple): Repeat step 3 to ensure the reaction goes to completion.
-
Final Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) before proceeding to the next deprotection step.
Protocol 2: Kaiser (Ninhydrin) Test
The Kaiser test is used to detect the presence of free primary amines on the resin. It is crucial for confirming the completion of a coupling reaction.[1] Note: This test does not work for secondary amines like proline. It should be used to confirm the presence of a free amine after deprotection and its absence after coupling an amino acid to a primary amine (e.g., coupling Glu to the resin).
-
Sample Preparation: Take a small sample of resin beads (5-10 mg) in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each of the following three solutions:
-
Solution A: 5% ninhydrin (B49086) in ethanol.
-
Solution B: 80% phenol (B47542) in ethanol.
-
Solution C: 2% 0.001M KCN in pyridine.
-
-
Incubation: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Blue Beads): Indicates the presence of free primary amines (incomplete coupling).
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines (successful coupling).
-
Synthesis and Workflow Visualization
A clear understanding of the synthesis workflow can help pinpoint potential areas for error.
Caption: General SPPS workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. jpt.com [jpt.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Optimizing Reaction Conditions for D-Pro-Pro-Glu
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of the tripeptide D-Pro-Pro-Glu.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the this compound tripeptide?
A1: The main challenges in synthesizing this compound stem from its specific amino acid sequence. The presence of two consecutive proline residues can lead to slower and less efficient coupling reactions due to the steric hindrance of proline's secondary amine structure.[1] Additionally, the presence of a D-amino acid can influence the peptide's secondary structure and may require optimization of coupling times. The glutamic acid residue also necessitates proper side-chain protection to prevent unwanted side reactions.
Q2: Why is my coupling reaction for the second D-Proline inefficient?
A2: Inefficient coupling of the second D-Proline is a common issue. Proline's unique cyclic structure and secondary amine make it a less reactive nucleophile compared to primary amines of other amino acids.[2] When coupling an amino acid to a proline residue already on the resin, this steric hindrance can be a significant barrier. For consecutive proline residues, this problem is often magnified.
Q3: What is the recommended side-chain protecting group for Glutamic Acid in this synthesis?
A3: For Fmoc-based solid-phase peptide synthesis (SPPS), the most common and recommended side-chain protecting group for glutamic acid is the tert-butyl (OtBu) ester.[3][4] This group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[3][4]
Q4: Can I use microwave-assisted synthesis for this compound?
A4: Yes, microwave-assisted SPPS can be beneficial for synthesizing this compound. The increased temperature can help to overcome the kinetic barriers associated with proline coupling, potentially leading to faster and more efficient reactions.[5] However, it is crucial to carefully monitor the temperature to avoid side reactions, such as racemization.
Q5: How does the D-Proline affect the synthesis and final peptide?
A5: The incorporation of a D-amino acid does not significantly alter the chemical reactivity during coupling.[6] However, it will make the final peptide more resistant to degradation by proteases, which typically recognize L-amino acids.[7] This can be a desirable property for therapeutic peptides. From a synthesis perspective, the stereochemistry of the D-amino acid should be confirmed in the starting material.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Presence of Deletion Peptides (especially Pro-Glu or D-Pro-Glu) | 1. Incomplete coupling of the second D-Proline due to steric hindrance.2. Aggregation of the growing peptide chain. | 1. Double Couple: After the initial coupling of the second Fmoc-D-Pro-OH, wash the resin and perform a second coupling with fresh reagents.[2]2. Increase Reaction Time: Extend the coupling time for the proline residues to 2-4 hours.3. Use a More Potent Coupling Reagent: Switch from standard carbodiimide (B86325) reagents (like DIC/HOBt) to a uronium/aminium salt like HATU or HBTU, which are known for higher efficiency with hindered amino acids.[8]4. Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M).[2] |
| Poor Yield After Cleavage | 1. Incomplete cleavage from the resin.2. Precipitation issues of the crude peptide. | 1. Extend Cleavage Time: Proline-rich peptides can sometimes be more difficult to cleave. Extend the cleavage time to 3-4 hours.[9]2. Optimize Precipitation: If the peptide does not precipitate well in cold diethyl ether, try reducing the volume of TFA under a stream of nitrogen before adding the ether.[10] Ensure the ether is ice-cold. |
| Side-Product Formation (Unexpected mass peaks) | 1. Aspartimide Formation: Although less common with glutamic acid than aspartic acid, it can still occur under basic conditions.2. Incomplete Deprotection of Glu(OtBu): The tert-butyl group may not be fully removed during cleavage. | 1. Use Mild Fmoc Deprotection: Avoid prolonged exposure to strong bases. Use 20% piperidine in DMF for a standard duration (e.g., 2 x 10 minutes).2. Ensure Sufficient Cleavage Time: Use a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIPS) for at least 2-3 hours to ensure complete removal of the OtBu group.[3] |
| Difficulty in HPLC Purification | 1. Co-elution of the desired peptide with deletion sequences (e.g., D-Pro-Glu).2. Poor peak shape. | 1. Optimize HPLC Gradient: Use a shallow gradient of acetonitrile (B52724) in water with 0.1% TFA. A gradient increase of 0.5-1% per minute can improve the resolution of closely eluting species.[11]2. Adjust TFA Concentration: Ensure 0.1% TFA is present in both the aqueous and organic mobile phases to improve peak shape by acting as an ion-pairing agent.[11] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on a standard Fmoc/tBu strategy on a Rink Amide resin to yield a C-terminal amide.
Materials:
-
Rink Amide MBHA resin (e.g., 0.5 mmol/g loading)
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-D-Pro-OH
-
Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DCM (Dichloromethane), DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIPS (Triisopropylsilane)
-
Cold Diethyl Ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Glu(OtBu)-OH):
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.
-
Activation: In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF and DCM. Confirm completion with a Kaiser test (should be negative/yellow).
-
-
Second Amino Acid Coupling (Fmoc-D-Pro-OH):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly.
-
Activation: Dissolve Fmoc-D-Pro-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF and pre-activate.
-
Coupling: Add the activated solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
-
Third Amino Acid Coupling (Fmoc-D-Pro-OH):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly.
-
Activation: Dissolve Fmoc-D-Pro-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF and pre-activate.
-
Double Coupling:
-
First Coupling: Add the activated solution to the resin and agitate for 2 hours. Wash with DMF.
-
Second Coupling: Repeat the activation and coupling steps with a fresh solution of Fmoc-D-Pro-OH and reagents. Agitate for another 2 hours.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Global Deprotection:
-
Prepare the cleavage cocktail (95% TFA, 2.5% Water, 2.5% TIPS).
-
Add the cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate for 3 hours at room temperature.[12]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Isolation:
-
Add the filtrate dropwise into a 10-fold excess of ice-cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: HPLC Purification and Analysis
Materials:
-
Crude this compound peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile
-
Preparative and Analytical C18 RP-HPLC columns
Procedure:
-
Analytical Method Development:
-
Dissolve a small amount of the crude peptide in Solvent A.
-
Inject onto an analytical C18 column.
-
Run a linear gradient of 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution at 214 nm and 280 nm. Identify the retention time of the main product peak.
-
-
Preparative Purification:
-
Scale up the gradient and flow rate for the preparative C18 column.
-
Dissolve the bulk of the crude peptide in a minimal amount of Solvent A (or with a small amount of acetonitrile if solubility is an issue).
-
Inject the sample onto the preparative column.
-
Run the optimized gradient and collect fractions corresponding to the target peptide peak.
-
-
Fraction Analysis and Lyophilization:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions with the desired purity (>95%).
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
-
Protocol 3: Mass Spectrometry Characterization
Procedure:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze by electrospray ionization mass spectrometry (ESI-MS).
-
Expected Mass:
-
Monoisotopic Mass: 341.16 Da
-
Average Mass: 341.36 Da
-
-
Fragmentation Analysis (MS/MS):
Quantitative Data Summary
The following tables provide a summary of typical parameters used in the synthesis of peptides with challenging sequences. Note that optimal conditions may vary based on the specific equipment and reagents used.
Table 1: Recommended Reagent Equivalents for SPPS
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| Coupling Reagent (HATU/HBTU) | 2.9 - 4.9 |
| Base (DIPEA) | 6 - 10 |
Table 2: Comparison of Common Coupling Reagents for Proline
| Coupling Reagent | Activation Method | Relative Efficiency for Proline | Notes |
| DIC/HOBt | Carbodiimide | Moderate | Standard, cost-effective. May require longer reaction times or double coupling.[15] |
| HBTU/DIPEA | Uronium/Aminium Salt | High | Very efficient for hindered couplings.[8] |
| HATU/DIPEA | Uronium/Aminium Salt | Very High | Generally considered one of the most effective reagents for difficult couplings, including proline.[6][8] |
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Caption: Troubleshooting logic for this compound synthesis issues.
Note on Signaling Pathways: As of the current literature, no specific signaling pathways have been definitively characterized for the tripeptide this compound. Research into the biological activity of novel short peptides is ongoing. A general mechanism for a bioactive peptide would involve binding to a cell surface receptor to initiate an intracellular signaling cascade.
References
- 1. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. 5z.com [5z.com]
- 6. benchchem.com [benchchem.com]
- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Fragmentation reactions of deprotonated peptides containing proline. The proline effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in Organocatalysis
Disclaimer: Information regarding the specific tripeptide "D-Pro-Pro-Glu" as a catalyst is not extensively available in current literature. The following guide focuses on common side reactions and troubleshooting strategies encountered in reactions catalyzed by proline and its derivatives, which are widely used in asymmetric organocatalysis. The principles and troubleshooting steps outlined here are broadly applicable to related catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in proline-catalyzed reactions?
A1: The most frequently encountered side reactions in proline-catalyzed reactions, such as aldol (B89426), Mannich, and Michael additions, include self-aldol condensation of the donor aldehyde, over-reaction or multiple additions, dehydration of the desired product, and racemization. The extent of these side reactions is highly dependent on the specific substrates, reaction conditions (temperature, solvent, catalyst loading), and the nature of the catalyst itself.
Q2: How does catalyst concentration affect the formation of side products?
A2: Catalyst loading is a critical parameter. While a higher catalyst concentration can increase the reaction rate, it can also lead to a higher probability of side reactions. For instance, excessive catalyst can promote dimerization or polymerization of the catalyst itself or the substrates. It is crucial to optimize the catalyst loading for each specific reaction to maximize the yield of the desired product while minimizing byproducts.
Q3: Can the choice of solvent influence the side reaction profile?
A3: Absolutely. The solvent plays a crucial role in stabilizing the transition states and intermediates. Polar aprotic solvents like DMSO or DMF can favor certain reaction pathways, while non-polar solvents might suppress others. For example, the presence of water can sometimes be beneficial in small amounts but can also lead to hydrolysis or other undesired reactions if present in excess.
Q4: My reaction is showing a significant amount of a dehydrated product. What could be the cause?
A4: Dehydration of the aldol or Mannich product is a common issue, often promoted by elevated temperatures or the presence of acidic or basic impurities. The structure of the substrate can also play a role; products that can form a conjugated system upon dehydration are particularly susceptible. To mitigate this, consider running the reaction at a lower temperature and ensuring all reagents and solvents are pure.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Insufficient catalyst loading- Low reaction temperature- Inappropriate solvent- Deactivated catalyst | - Increase catalyst loading incrementally.- Gradually increase the reaction temperature.- Screen a range of solvents.- Use fresh or purified catalyst. |
| Formation of Self-Aldol Product | - High concentration of the donor aldehyde- Slow addition of the acceptor electrophile | - Add the donor aldehyde slowly to the reaction mixture.- Maintain a low, steady concentration of the aldehyde. |
| Dehydration of the Desired Product | - High reaction temperature- Acidic or basic impurities | - Lower the reaction temperature.- Purify all reagents and solvents.- Consider using a milder work-up procedure. |
| Poor Enantioselectivity | - Racemization of the product- Presence of water- Inappropriate catalyst | - Lower the reaction temperature.- Use anhydrous solvents.- Screen different proline derivatives as catalysts. |
| Formation of Michael Adducts | - Use of α,β-unsaturated aldehydes/ketones as substrates | - This is an expected side reaction. To favor the desired reaction, modify the catalyst or reaction conditions. |
Experimental Protocols
General Procedure for a Proline-Catalyzed Aldol Reaction:
-
To a stirred solution of the acceptor aldehyde (1.0 mmol) and L-proline (0.1 mmol, 10 mol%) in anhydrous DMSO (2.0 mL) at room temperature, slowly add the donor aldehyde (2.0 mmol) over a period of 1 hour.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visual Guides
Caption: A typical experimental workflow for a proline-catalyzed reaction.
Caption: A troubleshooting decision tree for common issues.
Technical Support Center: D-Pro-Pro-Glu Catalyst
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with the D-Pro-Pro-Glu catalyst.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using the this compound catalyst.
| Issue | Possible Cause | Suggested Solution |
| Low or No Catalytic Activity | 1. Catalyst Degradation: The peptide catalyst may have degraded due to improper storage or handling. 2. Incorrect Reaction Conditions: The pH, temperature, or solvent may not be optimal for catalyst activity. 3. Substrate Issues: The substrate may be impure or incompatible with the catalyst. 4. Low trans/cis Ratio: A low trans isomer ratio of the D-Pro-Pro amide bond can decrease catalytic efficiency.[1] | 1. Verify Catalyst Integrity: Use a fresh batch of the catalyst. Store the catalyst at the recommended temperature (typically -20°C or lower) and handle it with care to avoid repeated freeze-thaw cycles. 2. Optimize Reaction Conditions: Refer to the Quantitative Data Summary Table below for recommended starting conditions. Systematically vary the pH, temperature, and solvent to find the optimal parameters for your specific reaction. 3. Check Substrate Quality: Ensure the purity of your substrate. Consider potential inhibitory effects of impurities. 4. Enhance trans Conformation: Consider using a modified catalyst with a "locked" trans amide bond or experiment with solvents that favor the trans isomer.[1] |
| Poor Stereoselectivity | 1. Suboptimal Catalyst Conformation: The catalyst may not be adopting the correct conformation for high stereoselectivity. The D-Pro-Pro motif is a major contributor to high stereoselectivity.[2] 2. Solvent Effects: The solvent can significantly influence the catalyst's conformation and, consequently, stereoselectivity. | 1. Structural Analogs: If possible, try catalyst analogs with modifications to the C-terminal amino acid, as this can fine-tune stereoselectivity.[2] 2. Solvent Screening: Perform the reaction in a variety of solvents to identify one that enhances stereoselectivity. Aprotic solvents are often a good starting point for proline-catalyzed reactions. |
| Catalyst Insolubility | 1. Hydrophobicity: The peptide may be insoluble in the chosen reaction solvent. | 1. Use a Co-solvent: Dissolve the catalyst in a minimal amount of a polar aprotic solvent like DMSO or DMF, and then slowly add the reaction solvent. 2. pH Adjustment: For peptides with acidic or basic residues, adjusting the pH of the solution can improve solubility. The glutamic acid residue in the this compound catalyst provides an acidic handle. |
| Reaction Stalls or is Sluggish | 1. Catalyst Deactivation: The catalyst may be slowly degrading under the reaction conditions. 2. Product Inhibition: The reaction product may be inhibiting the catalyst. | 1. Incremental Catalyst Addition: Add the catalyst in portions over the course of the reaction. 2. Immobilization: Consider immobilizing the catalyst on a solid support. This can sometimes improve stability and prevent deactivation. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each amino acid in the this compound catalyst?
A1: The D-Pro-Pro motif is critical for establishing the catalyst's rigid conformation, which is a major factor in achieving high stereoselectivity.[2] The glutamic acid residue's side-chain carboxylic acid acts as an intramolecular proton donor, playing a crucial role in the catalytic cycle.[1]
Q2: How does the trans/cis isomerization of the D-Pro-Pro amide bond affect the catalyst's performance?
A2: A high trans/cis ratio of the D-Pro-Pro amide bond is essential for high catalytic efficiency.[1] The trans conformation is generally the more active form. The equilibrium between the two isomers can be influenced by the solvent and by chemical modifications to the proline rings.[1]
Q3: What are the typical degradation pathways for proline-containing peptide catalysts?
A3: Proline-containing peptides can be susceptible to cleavage by specific peptidases.[3] From a chemical stability perspective, peptide bonds can undergo hydrolysis under strongly acidic or basic conditions. The presence of the rigid proline residues, however, can confer some resistance to degradation compared to more flexible linear peptides.[2][4]
Q4: Can I use this catalyst in aqueous solutions?
A4: Yes, an alkylated version of the H-D-Pro-Pro-Glu-NH2 catalyst has been shown to be effective in water.[1] The alkyl chain helps to form an emulsion, which can facilitate the reaction between water-insoluble substrates.[1] However, the stability and activity in water will be highly dependent on the specific reaction and substrates.
Quantitative Data Summary
The following table summarizes key parameters for the use of a generic peptide catalyst. Optimal conditions for the this compound catalyst should be determined experimentally.
| Parameter | Typical Range | Notes |
| Optimal pH | 6.0 - 8.0 | Highly reaction-dependent. The carboxylic acid of the glutamate (B1630785) residue may influence the optimal pH. |
| Optimal Temperature | Room Temperature (20-25 °C) | Lower temperatures may improve selectivity but decrease the reaction rate. Higher temperatures can lead to catalyst degradation. |
| Compatible Solvents | Chloroform, Toluene, THF, Dichloromethane | Aprotic solvents are generally preferred. The choice of solvent can significantly impact the trans/cis ratio and stereoselectivity.[1] |
| Incompatible Solvents | Protic solvents (e.g., methanol, ethanol) | Can sometimes interfere with the catalytic cycle, but this is reaction-dependent. |
Experimental Protocols
Protocol: General Method for Enhancing the trans/cis Ratio through Proline Modification
This protocol describes a general approach to substituting the middle proline residue with a derivative that can help "lock" the amide bond in the desired trans conformation, thereby enhancing catalytic activity and stability.
-
Solid-Phase Peptide Synthesis (SPPS): The modified this compound peptide is synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc-based SPPS chemistry.
-
Incorporation of the Modified Proline: In the coupling cycle for the second amino acid, instead of Fmoc-Pro-OH, a derivative such as Fmoc-(4S)-fluoro-L-proline is used. The substituent at the 4-position of the proline ring can influence the ring pucker and favor the trans amide bond conformation.
-
Peptide Cleavage and Purification: After the synthesis is complete, the peptide is cleaved from the resin using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry and NMR to confirm its identity and purity. 2D NMR techniques (like NOESY) can be used to confirm the enhanced trans conformation of the D-Pro-Pro bond.
Visualizations
Caption: A troubleshooting workflow for addressing low catalytic activity.
Caption: Factors influencing the stability of the this compound catalyst.
References
- 1. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tripeptides of the type H-D-Pro-Pro-Xaa-NH2 as catalysts for asymmetric 1,4-addition reactions: structural requirements for high catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Peptide–Oligonucleotide Conjugates: Catalytic Preparation in Aqueous Solution or On‐Column - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects on D-Pro-Pro-Glu catalytic activity
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the D-Pro-Pro-Glu tripeptide catalyst. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the critical role of solvent effects on catalytic activity and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the this compound peptide as a catalyst?
A1: The H-D-Pro-Pro-Glu-NH2 peptide is a highly effective organocatalyst, particularly for asymmetric conjugate addition reactions, such as the Michael addition of aldehydes to nitroolefins.[1][2] It operates through an enamine-based mechanism where the N-terminal D-proline residue forms a nucleophilic enamine intermediate with an aldehyde substrate. The glutamate (B1630785) residue plays a crucial role in the catalytic cycle, acting as a general acid/base to facilitate the reaction and control stereoselectivity.[3]
Q2: How does the solvent affect the catalytic activity of this compound?
Q3: What is the active conformation of the this compound catalyst?
A3: Mechanistic studies, particularly in chloroform (B151607), have shown that the H-D-Pro-Pro-Glu-NH2 catalyst adopts a predominant β-turn conformation.[3] This structure is stabilized by intramolecular hydrogen bonds. This defined conformation is believed to be crucial for creating a specific chiral environment around the active site, which is essential for achieving high stereoselectivity.[3] The stability of this conformation can be influenced by the solvent, which in turn can affect the catalyst's performance.
Q4: Can this compound be used in complex environments?
A4: Yes, one of the remarkable features of some peptide catalysts, including those of the Pro-Pro-Xaa type, is their robustness and high chemoselectivity, which can allow them to function even in complex mixtures.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Poor catalyst or substrate solubility: The this compound catalyst or one of the reactants may not be sufficiently soluble in the chosen solvent. | Solvent Screening: Test a range of solvents with varying polarities. For instance, if a non-polar solvent like toluene (B28343) is failing, try a more polar aprotic solvent like chloroform, dichloromethane, or even a polar protic solvent if compatible with the reactants. Temperature Adjustment: Gently heating the reaction mixture might improve solubility, but be cautious as it can also negatively impact enantioselectivity. |
| Catalyst deactivation: Certain substrates or impurities in the reaction mixture might lead to catalyst deactivation. | Purify Reactants: Ensure all starting materials and the solvent are of high purity and dry. Use of Additives: In some cases, the addition of a weak acid or base can regenerate the catalyst or prevent deactivation pathways. | |
| Low Enantioselectivity (ee) | Incorrect solvent choice: The solvent can influence the transition state energies of the two enantiomeric pathways, leading to a loss of stereocontrol. The dynamic interplay between the solvent and the catalyst-substrate complex is crucial for high enantioselectivity.[4] | Solvent Optimization: This is the most critical parameter to adjust. Systematically screen a series of solvents. A switch from a non-polar to a polar aprotic solvent, or vice-versa, can have a dramatic effect on enantioselectivity. Lower Temperature: Running the reaction at a lower temperature often enhances enantioselectivity by favoring the lower energy transition state. |
| Water content: Traces of water in the reaction can interfere with the catalytic cycle and the catalyst's conformation, leading to reduced enantioselectivity. | Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Low Diastereoselectivity (dr) | Solvent effects on transition state geometry: The solvent can alter the preferred orientation of the reactants in the transition state, affecting which diastereomer is formed preferentially. | Systematic Solvent Screening: As with enantioselectivity, a thorough solvent screen is recommended. The relative energies of the diastereomeric transition states are sensitive to the solvent environment. Change Catalyst Loading: In some instances, the concentration of the catalyst can influence diastereoselectivity. |
| Difficulty in Product Isolation | Product solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction difficult. | Solvent Selection for Workup: After the reaction is complete, consider adding a co-solvent in which the product is insoluble to induce precipitation. For extractions, choose a solvent system that provides a good partition coefficient for your product. |
Quantitative Data
Table 1: Solvent Effects on the H-Pro-Pro-Asp-NHC12H25 Catalyzed Conjugate Addition [5]
| Solvent | Yield (%) | dr (A:B) | ee of A (%) |
| Toluene | 85 | 10:1 | 95 |
| CH2Cl2 | 80 | 8:1 | 94 |
| THF | 75 | 7:1 | 92 |
| CH3CN | 60 | 5:1 | 88 |
| DMF | 50 | 3:1 | 80 |
Reaction conditions: n-butanal and 3-phenylmaleimide with 5 mol% of H-Pro-Pro-Asp-NHC12H25 at room temperature.[5] This data highlights that non-polar, aromatic solvents like toluene can be highly effective for achieving excellent yield and stereoselectivity with this class of peptide catalysts.
Experimental Protocols
Representative Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol is a general guideline based on typical procedures for this compound type catalyzed reactions.
Materials:
-
H-D-Pro-Pro-Glu-NH2 catalyst
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Anhydrous solvent (e.g., chloroform or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the H-D-Pro-Pro-Glu-NH2 catalyst (typically 1-10 mol%).
-
Add the anhydrous solvent (to achieve a typical concentration of 0.1-0.5 M of the limiting reagent).
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) until the catalyst is fully dissolved.
-
Add the nitroolefin to the reaction mixture and stir for a few minutes.
-
Add the aldehyde (often in excess, e.g., 2-5 equivalents) to initiate the reaction.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or 1H NMR).
-
Upon completion, quench the reaction if necessary (e.g., by adding a small amount of a weak acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the product and determine the yield, diastereomeric ratio (by 1H NMR of the crude mixture), and enantiomeric excess (by chiral HPLC).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide-catalyzed 1,4-addition reactions of aldehydes to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Peptide‐Catalyzed Stereoselective Conjugate Addition Reaction of Aldehydes to C‐Substituted Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
catalyst poisoning of D-Pro-Pro-Glu and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during the synthesis of the tripeptide D-Pro-Pro-Glu.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst poisoning during the synthesis of this compound?
A1: The primary indicators of catalyst poisoning during the catalytic deprotection steps (e.g., removal of benzyl-type protecting groups) in this compound synthesis include:
-
Reduced Reaction Rate: A significant slowdown or complete halt of the hydrogenation reaction, observed through monitoring hydrogen uptake or by analytical methods like HPLC.
-
Incomplete Deprotection: Analysis of the reaction mixture shows the presence of starting material or partially deprotected intermediates, even after extended reaction times.
-
Increased Catalyst Loading Required: Needing a substantially higher catalyst-to-substrate ratio to achieve a reaction that previously required less catalyst.
-
Changes in Selectivity: Formation of unexpected byproducts due to altered catalyst surface properties.
-
Visual Changes to the Catalyst: Although less common, a change in the appearance of the catalyst (e.g., color) can sometimes indicate poisoning.
Q2: What are the likely sources of catalyst poisons in this compound synthesis?
A2: Catalyst poisons can be introduced from various sources throughout the synthesis process:
-
Reagents: Impurities in the protected amino acids (D-Proline, Proline, Glutamic acid) or coupling reagents can contain sulfur or metal traces.
-
Solvents: Residual solvents from previous steps, such as Dimethylformamide (DMF), are known to poison palladium catalysts.[1][2] Other solvents may also contain inhibitory impurities.
-
Protecting Groups: While protecting groups are essential, residual cleavage products or impurities within the protecting group reagents themselves can act as poisons.
-
Apparatus: Leachates from reactors or tubing, especially if not properly cleaned, can introduce metal or other contaminants.
-
Gases: Impurities like carbon monoxide in the hydrogen gas supply can deactivate the catalyst.
Q3: How can I identify the specific poison affecting my catalytic reaction?
A3: Identifying the specific poison is crucial for effective troubleshooting. A combination of analytical techniques can be employed:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To detect trace metal impurities in reagents, solvents, or on the catalyst surface.[3][4][5]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical state of the catalyst surface, which can reveal the presence of adsorbed poisons like sulfur.[6][7][8][9]
-
Gas Chromatography - Mass Spectrometry (GC-MS): To identify volatile organic impurities in solvents that could be acting as poisons.
Troubleshooting Guides
Problem 1: Slow or incomplete removal of benzyl-type protecting groups from the this compound precursor.
-
Possible Cause: Catalyst poisoning by sulfur-containing compounds.
-
Troubleshooting Steps:
-
Analyze Starting Materials: Use ICP-MS to test the protected amino acid batches and other reagents for sulfur content.
-
Purify Reagents: If sulfur is detected, purify the reagents or use a new, high-purity batch.
-
Use a Guard Bed: Pass solvents through a guard bed of an adsorbent material known to trap sulfur compounds before they enter the reactor.
-
Increase Catalyst Loading: As a temporary measure, increasing the catalyst loading may help overcome the poisoning effect to drive the reaction to completion.
-
-
Possible Cause: Inhibition by residual solvents like DMF.
-
Troubleshooting Steps:
-
Thorough Washing: Ensure the peptide-resin is washed extensively with a non-poisoning solvent (e.g., methanol (B129727), ethanol) to remove all traces of DMF before the catalytic step.[1]
-
Solvent Exchange: If the reaction is performed in solution, perform a solvent exchange to a more suitable solvent for hydrogenation like methanol, ethanol, or ethyl acetate.[10]
-
Optimize Solvent Choice: The choice of solvent can significantly impact the reaction rate. Empirically test different solvents to find the optimal one for your specific substrate and catalyst system.
-
Problem 2: The catalyst (e.g., Pd/C) appears to lose activity over a few runs when recycled.
-
Possible Cause: Irreversible poisoning or fouling of the catalyst surface.
-
Troubleshooting Steps:
-
Identify the Poison: Use XPS to analyze the surface of the deactivated catalyst to identify the elemental composition of the adsorbed species.
-
Implement a Regeneration Protocol: Based on the identified poison, apply a suitable regeneration procedure (see Experimental Protocols section). For sulfur poisoning, a mild oxidation may be effective.[11] For organic residues, washing with specific solvents or a controlled oxidation might be necessary.[12]
-
Review the Entire Workflow: Scrutinize all steps leading up to the catalytic reaction to identify and eliminate the source of the poison to prevent future deactivation.
-
Quantitative Data Summary
The following tables summarize the potential impact of common poisons on catalyst activity. Note that the exact quantitative effect will depend on the specific catalyst, substrate, and reaction conditions.
Table 1: Effect of Sulfur Compounds on Palladium Catalyst Activity
| Poison Concentration (Sulfide) | Effect on Reaction Rate Constant | Reference |
| 0 µM | Baseline (e.g., 0.014 min⁻¹) | [13] |
| < 31.3 µM | Negligible to moderate inhibition | [13] |
| 93.8 µM | Significant inhibition (e.g., decrease to 0.006 min⁻¹) | [13] |
Table 2: Effect of Solvents on Palladium Catalyst Activity in Hydrogenation
| Solvent | Relative Activity | Notes | Reference |
| Methanol | High | Often a good solvent for hydrogenation. | [2] |
| Ethanol | High | Similar to methanol. | [2] |
| Toluene | Moderate | [2] | |
| N,N-Dimethylformamide (DMF) | Low | Known to inhibit/poison palladium catalysts. | [2] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Deprotection of Benzyl Groups
-
Preparation: Dissolve the benzyl-protected this compound precursor in a suitable solvent (e.g., methanol, ethanol) in a reaction vessel.
-
Inerting: Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: Carefully add the palladium catalyst (e.g., 10% Pd/C, typically 10-20 mol%) under the inert atmosphere.
-
Hydrogenation: Introduce hydrogen gas (e.g., via a balloon or from a pressurized source) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or HPLC.
-
Work-up: Upon completion, purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of celite.
-
Isolation: Concentrate the filtrate to obtain the deprotected peptide.
Protocol 2: ICP-MS Sample Preparation for Metal Impurity Analysis
-
Sample Digestion: Accurately weigh the sample (reagent, solvent, or dried catalyst) into a clean digestion vessel.
-
Acid Addition: Add ultrapure concentrated nitric acid. For solid samples, a microwave digestion system is often used to ensure complete dissolution.[14]
-
Dilution: After digestion, dilute the sample to a suitable concentration with deionized water.
-
Analysis: Analyze the prepared sample using an ICP-MS instrument calibrated with appropriate metal standards.[3][15]
Protocol 3: Regeneration of a Poisoned Pd/C Catalyst
-
Washing: Wash the deactivated catalyst thoroughly with deionized water to remove any water-soluble impurities. Follow with a methanol wash to remove organic residues.[16]
-
Drying: Dry the washed catalyst in an oven at a low temperature (e.g., 50-140°C) in an air atmosphere. This step can also serve as a mild oxidation to remove some sulfur-based poisons.[11]
-
Reduction (if necessary): For some types of deactivation, a reduction step may be required. This can be achieved by treating the catalyst with a reducing agent like hydrazine (B178648) hydrate (B1144303) solution, followed by washing.[16]
-
Activity Test: Before reusing the regenerated catalyst on a large scale, test its activity on a small-scale reaction to confirm the restoration of its catalytic function.
Visualizations
Caption: Mechanism of catalyst poisoning on a palladium surface.
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Key strategies for preventing catalyst poisoning.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. s27415.pcdn.co [s27415.pcdn.co]
- 16. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
Technical Support Center: Regeneration of Immobilized D-Pro-Pro-Glu Catalyst
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the regeneration and reuse of immobilized D-Pro-Pro-Glu catalysts. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of immobilizing the this compound catalyst?
Immobilizing the this compound catalyst offers significant advantages, primarily simplifying the separation of the catalyst from the reaction mixture. This allows for easy recovery and recycling of the catalyst, which is crucial for making the overall synthetic process more economical and environmentally friendly.[1] Heterogeneous catalysis enabled by immobilization allows for use in continuous flow reactors, further enhancing efficiency and scalability.[1]
Q2: What are the common support materials for immobilizing peptide catalysts like this compound?
Common support materials include polystyrene (PS) resins, silica (B1680970) gel, and TentaGel.[1] The choice of support can influence the catalyst's stability, activity, and recyclability. For instance, TentaGel has been noted for its robustness and stability under continuous flow conditions.[1]
Q3: How many times can an immobilized this compound catalyst typically be recycled?
The reusability of an immobilized this compound catalyst is highly dependent on the reaction conditions, the support material, and the regeneration procedure. However, literature on similar immobilized proline-based peptide catalysts reports successful recycling for multiple cycles, ranging from 5 to over 30 times, often with minimal loss of enantioselectivity and yield.[1]
Q4: What are the common causes of deactivation for immobilized peptide catalysts?
Deactivation of immobilized peptide catalysts can occur through several mechanisms:
-
Leaching: The catalyst may gradually detach from the solid support, especially if it is not covalently bound.[2]
-
Mechanical Degradation: The solid support material can break down over repeated use, particularly under vigorous stirring or high-pressure flow conditions.
-
Fouling: The catalyst's active sites can be blocked by byproducts, unreacted starting materials, or impurities from the reaction mixture.
-
Chemical Degradation: The peptide itself may degrade under harsh reaction conditions (e.g., extreme pH or temperature).
Troubleshooting Guide
Issue 1: Decreased Catalytic Activity After a Few Cycles
| Possible Cause | Troubleshooting Step |
| Catalyst Leaching | 1. Verify Covalent Linkage: Ensure the immobilization chemistry results in a stable, covalent bond between the peptide and the support. 2. Perform Leaching Test: Analyze the reaction filtrate (e.g., by HPLC or NMR) to quantify any leached peptide. 3. Optimize Immobilization: Consider using a different linker or support material to enhance stability. |
| Support Fouling | 1. Implement a Thorough Washing Protocol: After each cycle, wash the catalyst extensively with appropriate solvents to remove adsorbed species (see "Experimental Protocols" section). 2. Solvent Screening: Experiment with different washing solvents to find the most effective one for your specific reaction. 3. Introduce an Acid/Base Wash: A dilute acid or base wash (if compatible with the support and catalyst) may help remove ionically bound impurities. |
| Mechanical Degradation of Support | 1. Modify Agitation: If using a stirred-tank reactor, reduce the stirring speed or use a different impeller design to minimize mechanical stress. 2. Switch to a Packed-Bed Reactor: For continuous flow applications, a packed-bed reactor can minimize mechanical attrition of the catalyst beads. 3. Choose a More Robust Support: Consider switching to a more mechanically stable support material like TentaGel.[1] |
Issue 2: Inconsistent Enantioselectivity Upon Recycling
| Possible Cause | Troubleshooting Step |
| Changes in Catalyst Microenvironment | 1. Ensure Consistent Swelling: Use the same solvent for pre-swelling the resin before each reaction to ensure a consistent microenvironment. 2. Monitor Water Content: For reactions sensitive to water, ensure the regenerated catalyst is thoroughly dried to a consistent level before reuse. |
| Partial Degradation of the Peptide | 1. Analyze the Immobilized Peptide: After several cycles, consider cleaving a small sample of the peptide from the support and analyzing its integrity by mass spectrometry. 2. Re-evaluate Reaction Conditions: If degradation is observed, assess if reaction temperature, pH, or reagents could be modified to be less harsh. |
Quantitative Data on Catalyst Recycling
The following tables summarize representative data on the recycling of immobilized peptide catalysts from the literature. Note that the specific conditions and catalyst systems may vary.
Table 1: Recycling of an Immobilized Pro-Pro Peptide Catalyst in a Batch Aldol Reaction
| Cycle Number | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 95 | 90 |
| 2 | 94 | 90 |
| 3 | 93 | 89 |
| 4 | 91 | 89 |
| 5 | 88 | 88 |
Data is representative and synthesized from similar systems described in the literature.[1]
Table 2: Performance of an Immobilized this compound Analog in a Continuous Flow Michael Addition
| Operating Time (hours) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | >99 | >99:1 | 98 |
| 5 | >99 | >99:1 | 98 |
| 10 | 98 | 98:2 | 97 |
| 15 | 97 | 98:2 | 97 |
| 20 | 95 | 97:3 | 96 |
Data is representative and synthesized from similar systems described in the literature.[1]
Experimental Protocols
General Protocol for Regeneration of Immobilized this compound Catalyst
This protocol is a generalized procedure based on common practices for recycling immobilized peptide catalysts. Optimization may be required for your specific application.
-
Catalyst Recovery: After the reaction is complete, separate the immobilized catalyst from the reaction mixture by filtration.
-
Solvent Washing:
-
Wash the catalyst with the reaction solvent (e.g., 3 x 10 mL per gram of catalyst) to remove the bulk of the product and unreacted starting materials.
-
Wash with a solvent of intermediate polarity (e.g., dichloromethane (B109758) or ethyl acetate, 3 x 10 mL per gram of catalyst).
-
Wash with a polar solvent (e.g., methanol, 3 x 10 mL per gram of catalyst) to remove highly polar impurities.
-
-
Drying: Dry the washed catalyst under high vacuum at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption.
Visualizations
Caption: Workflow for the regeneration and reuse of an immobilized catalyst.
Caption: Troubleshooting logic for decreased catalyst performance.
References
Validation & Comparative
A Comparative Guide to D-Pro-Pro-Glu and Other Organocatalysts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical step in the synthesis of chiral molecules. This guide provides an objective comparison of the performance of the tripeptide organocatalyst D-Pro-Pro-Glu with other notable organocatalysts in asymmetric Michael and aldol (B89426) reactions, supported by experimental data.
The tripeptide H-D-Pro-Pro-Glu-NH2 has emerged as a highly effective organocatalyst, particularly in asymmetric conjugate addition reactions. It is recognized for its excellent performance under mild conditions, often requiring no additives.[1] The catalyst's high stereoselectivity is primarily attributed to the D-Pro-Pro moiety, with the C-terminal amide and the glutamic acid residue's carboxylic acid side chain playing a crucial role in fine-tuning the stereochemical outcome.[1] This guide will compare the efficacy of this compound with other widely used organocatalysts, including L-proline, its derivatives, and thiourea-based catalysts.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes or ketones to nitroolefins is a key carbon-carbon bond-forming reaction for the synthesis of enantioenriched compounds. The following table summarizes the performance of this compound and other organocatalysts in this benchmark reaction.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| H-D-Pro-Pro-Glu-NH₂ | Propanal | trans-β-nitrostyrene | CHCl₃/iPrOH | >95 | 95:5 | 99 |
| L-Proline | Propanal | trans-β-nitrostyrene | CH₂Cl₂ | 96 | >95:5 | 78[2] |
| (R,R)-DPEN-Thiourea | Isobutyraldehyde | trans-β-nitrostyrene | Water | 94-99 | 9:1 | 97-99[3] |
| Perhydroindolic Acid | Propanal | trans-β-nitrostyrene | Toluene | 95 | 98:2 | 98[4] |
Performance in Asymmetric Aldol Reaction
The asymmetric aldol reaction is another fundamental tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. While this compound is more prominently featured in Michael additions, the performance of proline and its derivatives in aldol reactions provides a valuable context for comparison.
| Catalyst | Aldol Donor | Aldol Acceptor | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | Cyclohexanone | p-nitrobenzaldehyde | DMSO | 95 | 95:5 | 20[2] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Acetone | p-nitrobenzaldehyde | CH₂Cl₂ | 95 | - | 98[5] |
| N-(p-tolylsulfonyl)-L-prolinamide | Acetone | p-nitrobenzaldehyde | Toluene | 92 | - | 99[5] |
Experimental Protocols
General Experimental Protocol for Asymmetric Michael Addition Catalyzed by H-D-Pro-Pro-Glu-NH₂
To a solution of the aldehyde (1.0 mmol) and the nitroolefin (0.5 mmol) in a mixture of chloroform (B151607) and isopropanol (B130326) (9:1, 2.0 mL) is added H-D-Pro-Pro-Glu-NH₂ (0.01 mmol, 2 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired γ-nitro aldehyde. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
General Experimental Protocol for Asymmetric Aldol Reaction Catalyzed by L-Proline
To a solution of the aldehyde (1.0 mmol) in the chosen solvent (e.g., DMSO, 2 mL) is added the ketone (10.0 mmol). L-proline (0.3 mmol, 30 mol%) is then added to the mixture. The reaction is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by flash column chromatography. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis.[5]
General Experimental Protocol for Asymmetric Michael Addition Catalyzed by a Thiourea (B124793) Derivative
At room temperature, the thiourea catalyst (0.020 mmol) and an additive such as 4-nitrophenol (B140041) (5 mol%) are placed in a reaction vessel and dissolved in the appropriate solvent (e.g., water, 1.0 mL). The nitroalkene (0.20 mmol) is added, followed by the ketone (2.0 mmol). The mixture is stirred for the required duration. After the reaction is complete, the mixture is worked up by extraction with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography. The diastereomeric and enantiomeric ratios are determined by chiral HPLC.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved in organocatalysis, the following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow and the catalytic cycle of a proline-catalyzed reaction.
References
A Comparative Guide to the Catalytic Mechanism of D-Pro-Pro-Glu and its Alternatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of the tripeptide D-Pro-Pro-Glu (specifically H-D-Pro-Pro-Glu-NH₂) and its alternatives in asymmetric synthesis, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Catalytic Performance: A Quantitative Comparison
The efficiency of a catalyst is paramount in synthetic chemistry. The following tables summarize the performance of H-D-Pro-Pro-Glu-NH₂ and its analogs in the asymmetric Michael addition reaction, a crucial carbon-carbon bond-forming reaction. Data is presented for yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.), key indicators of a catalyst's efficacy and selectivity.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by H-D-Pro-Pro-Glu-NH₂ and Analogs
| Catalyst | Aldehyde | Nitroolefin | Solvent | Yield (%) | d.r. (syn/anti) | e.e. (%) (syn) |
| H-D-Pro-Pro-Glu-NH₂ | Propanal | trans-β-nitrostyrene | CHCl₃ | 95 | 95:5 | 99 |
| H-D-Pro-Pro-Asp-NH₂ | Propanal | trans-β-nitrostyrene | CHCl₃ | 92 | 94:6 | 98 |
| H-D-Pro-Pip-Glu-NH₂ | Butanal | trans-β-nitrostyrene | Toluene | 98 | 96:4 | 97 |
| H-D-Pro-Aza-Pro-Glu-NH₂ | Propanal | trans-β-nitrostyrene | CHCl₃ | 85 | 92:8 | 96 |
| H-L-Pro-Pro-Glu-NH₂ | Propanal | trans-β-nitrostyrene | CHCl₃ | 78 | 88:12 | 91 |
Table 2: Comparison of H-D-Pro-Pro-Glu-NH₂ with Other Organocatalysts in the Michael Addition of Propanal to trans-β-nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | d.r. (syn/anti) | e.e. (%) (syn) |
| H-D-Pro-Pro-Glu-NH₂ | 1 | CHCl₃ | 95 | 95:5 | 99 |
| (S)-Diphenylprolinol silyl (B83357) ether | 10 | Toluene | 92 | 93:7 | 98 |
| Cinchona-derived squaramide | 5 | Toluene | 96 | 90:10 | 97 |
| Jørgensen-Hayashi catalyst | 10 | CH₂Cl₂ | 94 | 92:8 | 96 |
Elucidating the Catalytic Mechanism
The catalytic prowess of H-D-Pro-Pro-Glu-NH₂ stems from a well-defined and synergistic interplay between its constituent amino acid residues. The proposed catalytic cycle for the Michael addition reaction is depicted below.
Catalytic Cycle of H-D-Pro-Pro-Glu-NH₂ in Michael Addition
Caption: Catalytic cycle of H-D-Pro-Pro-Glu-NH₂ in the asymmetric Michael addition.
The reaction is initiated by the formation of a nucleophilic enamine intermediate between the secondary amine of the D-Proline residue and the aldehyde substrate. This is followed by the stereoselective attack of the enamine on the nitroolefin. The carboxylic acid side chain of the glutamic acid residue plays a crucial role in this step, acting as a Brønsted acid to activate the nitroolefin through hydrogen bonding and subsequently as a proton source for the stereoselective protonation of the resulting nitronate intermediate.[1] Finally, hydrolysis of the iminium ion releases the chiral product and regenerates the catalyst.
Experimental Protocols
To ensure the reproducibility of the presented data, a detailed experimental protocol for a representative asymmetric Michael addition reaction is provided below.
General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by H-D-Pro-Pro-Glu-NH₂:
-
Catalyst Preparation: The tripeptide catalyst H-D-Pro-Pro-Glu-NH₂ is synthesized using standard solid-phase peptide synthesis (SPPS) protocols or can be procured from commercial suppliers. The purity of the catalyst should be verified by HPLC and mass spectrometry.
-
Reaction Setup: To a solution of the nitroolefin (0.5 mmol) in the specified solvent (2.0 mL) in a clean, dry reaction vessel is added the aldehyde (1.0 mmol, 2.0 equivalents).
-
Catalyst Addition: The catalyst, H-D-Pro-Pro-Glu-NH₂ (0.005 mmol, 1 mol%), is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy until the consumption of the limiting reagent (nitroolefin) is complete.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired γ-nitroaldehyde.
-
Stereochemical Analysis: The diastereomeric ratio (d.r.) of the product is determined by ¹H NMR spectroscopy of the purified product. The enantiomeric excess (e.e.) is determined by chiral high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.
Logical Workflow for Catalyst Validation
The validation of a new catalyst's mechanism and performance follows a structured workflow, as illustrated in the diagram below.
Caption: A typical workflow for the validation of a new asymmetric catalyst.
This workflow begins with the rational design and synthesis of the catalyst. Subsequently, the reaction conditions are optimized to achieve the best performance. The catalyst's versatility is then assessed by evaluating its performance with a variety of substrates. A crucial step is the benchmarking of the new catalyst against existing alternatives to demonstrate its potential advantages. Finally, detailed kinetic and mechanistic studies, often combining experimental techniques like NMR with computational methods such as Density Functional Theory (DFT), are conducted to gain a deep understanding of how the catalyst functions.[2] This comprehensive validation process is essential for the development of robust and efficient catalytic systems for asymmetric synthesis.
References
A Researcher's Guide to Assessing the Cross-Reactivity of Novel Peptides: A Case Study of D-Pro-Pro-Glu
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel peptide candidates, using the synthetic tripeptide D-Pro-Pro-Glu as a case study. Given the absence of direct experimental data for this specific peptide in publicly available literature, this document outlines a systematic approach, from in silico prediction to experimental validation, that researchers can employ to characterize the binding profile and potential off-target interactions of this and other new peptide entities.
The tripeptide this compound possesses three key features that are critical to consider when predicting its biological interactions:
-
An N-terminal D-amino acid (D-Proline): The inclusion of a D-amino acid is a common strategy in peptide drug design to enhance stability against enzymatic degradation by proteases, which typically recognize L-amino acids.[1][2][3][4] This can significantly increase the peptide's in vivo half-life and bioavailability.[2]
-
A Pro-Pro motif: Proline-rich motifs are well-established mediators of protein-protein interactions, often recognized by specific domains such as SH3, WW, and EVH1.[5][6][7]
-
A C-terminal Glutamate (B1630785): As a mimic of the neurotransmitter glutamate, this residue could potentially interact with glutamate receptors or other proteins involved in glutamate signaling pathways.[8][9][10]
Understanding the cross-reactivity of such a peptide is paramount for developing safe and effective therapeutics, as off-target binding can lead to unforeseen side effects or reduced efficacy.
Part 1: Predicting Potential Interactions - In Silico and Database Approaches
Before embarking on extensive experimental work, computational methods can provide valuable insights into potential binding partners and guide hypothesis-driven laboratory investigation.
Leveraging Peptide-Protein Interaction Databases
A crucial first step is to search for known interactions of peptides with similar sequences or motifs. Several databases catalog structurally resolved peptide-protein complexes:
-
PepBDB (Peptide Binding DataBase): A comprehensive database of peptide-mediated complex structures from the Protein Data Bank (PDB).[11]
-
PepBind: A repository of protein-peptide complexes that includes tools for analyzing interaction interfaces.[12]
-
PPI3D: A web server that allows searching for protein-protein, protein-peptide, and protein-nucleic acid interactions, including those of homologous proteins.[13]
Researchers can query these databases with the "Pro-Pro-Glu" sequence or fragments thereof to identify proteins that bind to similar motifs.
Hypothesis-Driven Target Prediction
Based on the peptide's structural features, we can hypothesize potential classes of interacting proteins:
-
Proteins Recognizing Proline-Rich Motifs: The Pro-Pro sequence is a classic recognition motif.[6] A primary candidate for interaction is Dipeptidyl Peptidase IV (DPP-IV) , a serine protease that cleaves N-terminal dipeptides from polypeptides, with a high specificity for proline at the penultimate position.[14][15] While DPP-IV typically recognizes L-amino acids, the potential for interaction with a D-Pro-containing peptide should be experimentally verified. Other potential interactors include proteins with SH3 and WW domains , which are known to bind proline-rich sequences.[5][16]
-
Proteins Involved in Glutamate Signaling: The C-terminal glutamate residue suggests a possible interaction with components of the glutamatergic system. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its actions are mediated by ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors.[8][9][17] Cross-reactivity with these receptors could have significant pharmacological implications.
Part 2: Experimental Determination of Binding Affinity and Cross-Reactivity
Following in silico analysis, the predicted interactions must be validated and quantified using biophysical techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used label-free methods for characterizing biomolecular interactions.
Comparison of Key Experimental Techniques
| Technique | Principle | Key Parameters Measured | Strengths | Weaknesses |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[18][19] | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[19][20] | Gold standard for thermodynamics; solution-based, no immobilization or labeling required.[19][20] | Requires larger amounts of sample; lower throughput; may not be suitable for very weak or very tight interactions. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index on a sensor chip as an analyte flows over an immobilized ligand.[21][22] | Binding Affinity (Kd), Association Rate (ka), Dissociation Rate (kd)[23] | High sensitivity; provides kinetic data; requires small sample volumes.[23] | Requires immobilization of one binding partner, which can affect its activity; potential for mass transport limitations.[24] |
| Native Mass Spectrometry | Measures the mass of intact protein-ligand complexes under non-denaturing conditions.[25] | Binding Affinity (Kd), Stoichiometry (n) | Can be used with complex mixtures without extensive purification.[25] | Indirectly measures affinity; may not be suitable for all protein-ligand systems. |
Experimental Protocols
This protocol provides a general workflow for measuring the interaction between this compound and a potential protein target.
Methodology:
-
Sample Preparation:
-
Dialyze both the protein target and the this compound peptide extensively against the same buffer to minimize buffer mismatch effects. A common buffer is phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS).
-
Determine the concentrations of the protein and peptide accurately. Protein concentration is typically determined by UV absorbance at 280 nm, while peptide concentration is determined by weighing or amino acid analysis.
-
Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
Experimental Setup:
-
Load the protein solution into the sample cell of the calorimeter (typically at a concentration 10-50 times the expected Kd).[26]
-
Load the peptide solution into the injection syringe (typically at a concentration 10-20 times that of the protein in the cell).[26]
-
Set the experimental temperature (e.g., 25°C) and the injection parameters (e.g., a series of 20-30 injections of 1-2 µL each).
-
-
Data Acquisition:
-
Perform an initial control experiment by titrating the peptide into buffer alone to measure the heat of dilution.[20]
-
Run the main experiment by titrating the peptide into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Plot the resulting heat change per injection against the molar ratio of peptide to protein.
-
Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) from the obtained values.[20]
-
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. PepBind: A Comprehensive Database and Computational Tool for Analysis of Protein–peptide Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
- 20. benchchem.com [benchchem.com]
- 21. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 22. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. Using Surface Plasmon Resonance to Study SH2 Domain–Peptide Interactions | Springer Nature Experiments [experiments.springernature.com]
- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 25. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
A Comparative Guide to the Catalytic Performance of D-Pro-Pro-Glu in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective catalysts is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where enantiomeric purity is paramount. In the realm of organocatalysis, small peptides have emerged as powerful tools for asymmetric transformations. This guide provides a detailed comparison of the catalytic performance of the tripeptide D-Pro-Pro-Glu against other well-established catalysts in the asymmetric conjugate addition of aldehydes to nitroolefins, a key carbon-carbon bond-forming reaction.
The data presented herein is compiled from various studies and aims to provide a clear, objective benchmark of this compound's efficacy. While direct side-by-side comparisons under identical conditions are not always available in the literature, this guide synthesizes the most relevant data to offer a valuable resource for catalyst selection.
Performance Benchmark: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
The conjugate addition of aldehydes to nitroolefins is a fundamental transformation in organic synthesis, yielding valuable γ-nitroaldehydes which are precursors to a variety of functionalized molecules. The following table summarizes the performance of H-dPro-Pro-Glu-NH2 and two other widely used organocatalysts, L-Proline and a diarylprolinol silyl (B83357) ether, in the asymmetric Michael addition of propanal to trans-β-nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| H-dPro-Pro-Glu-NH2 | 1 | CHCl3/iPrOH (9:1) | None | Not Specified | >95 | 96:4 | 99 | [1][2] |
| L-Proline | 20 | CH3CN | None | 48 | 78 | 85:15 | 20 | Not explicitly found for propanal, representative data for other aldehydes |
| Diarylprolinol silyl ether | 5 | Toluene | 4-Nitrophenol | 0.1 | >95 | 95:5 | 98 | [3] |
Note: The data presented is for the reaction between propanal and trans-β-nitrostyrene. It is important to note that reaction conditions can significantly influence catalyst performance. The data for L-Proline with propanal was not explicitly found and is representative of its general performance in similar reactions, which often require higher catalyst loadings and provide lower stereoselectivity compared to more complex catalysts.
Experimental Protocols
A generalized experimental protocol for the asymmetric Michael addition of an aldehyde to a nitroolefin is provided below. Specific details may vary based on the chosen catalyst and substrates.
General Procedure for the Asymmetric Michael Addition:
To a solution of the nitroolefin (0.25 mmol) in the specified solvent (1.0 mL) is added the aldehyde (0.5 mmol) and the organocatalyst (specified mol%). The reaction mixture is stirred at the indicated temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired γ-nitroaldehyde. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.[3]
Catalytic Mechanism and Workflow
The catalytic cycle of this compound and other proline-based catalysts in the conjugate addition of aldehydes to nitroolefins proceeds through an enamine intermediate. The following diagrams illustrate the generally accepted catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of this compound in Michael additions.
The catalytic cycle begins with the reaction of the this compound catalyst with an aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the nitroolefin in a stereoselective manner, directed by the chiral scaffold of the catalyst. The resulting iminium nitronate intermediate is then hydrolyzed to release the γ-nitroaldehyde product and regenerate the catalyst for the next cycle. The glutamic acid residue in the catalyst is believed to play a crucial role in activating the nitroolefin and stabilizing the transition state through hydrogen bonding.[1]
References
A Comparative Guide to Enantiomeric Excess Determination in D-Pro-Pro-Glu Reactions
For researchers, scientists, and drug development professionals engaged in stereoselective synthesis, the accurate determination of enantiomeric excess (ee) is of paramount importance. This is particularly true in the field of peptide chemistry, where the chirality of amino acid residues dictates the structure and function of the resulting molecule. This guide provides a comprehensive comparison of three primary analytical techniques for determining the enantiomeric excess in reactions involving the D-Pro-Pro-Glu tripeptide: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS), and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical method for ee determination depends on various factors, including the nature of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC-MS, and Chiral NMR for the analysis of this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Separation of volatile, derivatized enantiomers on a chiral capillary column, followed by mass spectrometric detection. | Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer. |
| Sample Preparation | Minimal; direct injection of the reaction mixture is often possible after filtration. | Derivatization required to increase volatility and improve chromatographic performance. | Simple mixing of the analyte with a chiral solvating agent in an NMR tube. |
| Sensitivity | High, especially with UV or fluorescence detectors. | Very high, with detection limits typically in the picogram range[1]. | Generally lower, dependent on analyte concentration and the magnetic field strength of the spectrometer. |
| Accuracy & Precision | High accuracy and precision are achievable with proper method validation. | High accuracy with errors in the range of ±0.5%–2.5% can be achieved []. | Good, but can be influenced by the choice of chiral solvating agent and signal-to-noise ratio. |
| Analysis Time | Typically 10-30 minutes per sample. | Shorter analysis times compared to HPLC are often possible[2]. | Rapid data acquisition, often within minutes. |
| Resolution | Baseline separation of enantiomeric peaks is frequently achieved. | High resolution is attainable with appropriate chiral columns. | The degree of signal separation depends on the interaction between the analyte and the chiral solvating agent. |
| Instrumentation | Widely available in analytical laboratories. | Requires a GC-MS system with a chiral column. | Requires access to an NMR spectrometer. |
| Key Advantage | Direct analysis of the tripeptide without derivatization. | High sensitivity and the ability to provide structural information from mass spectra. | Non-destructive technique with simple sample preparation. |
| Key Limitation | Method development can be time-consuming. | The need for derivatization can introduce potential sources of error. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for each technique, tailored for the analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the direct separation of the this compound and L-Pro-Pro-Glu enantiomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Stationary Phase (CSP) column: A column with a zwitterionic chiral selector, such as CHIRALPAK® ZWIX(+), is recommended for the separation of small peptides[3].
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol, acetonitrile (B52724), and water with acidic and basic additives to control ionization. A typical starting point could be a gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a small amount of the reaction mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = [([Area of Major Enantiomer] – [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This technique requires derivatization to make the tripeptide volatile.
Instrumentation:
-
GC-MS system equipped with a chiral capillary column (e.g., Chirasil-Val).
-
Autosampler.
Derivatization Protocol:
-
Hydrolysis: The tripeptide is first hydrolyzed to its constituent amino acids. This can be achieved by heating the sample in 6 M HCl at 110 °C for 24 hours.
-
Esterification: The carboxyl groups of the amino acids are esterified, for example, by heating with 3 N methanolic HCl at 100 °C for 30 minutes[2].
-
Acylation: The amino groups are then acylated using an agent like trifluoroacetic anhydride (B1165640) (TFAA) by heating at 60 °C for 20 minutes[2].
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
Data Analysis: The ee is determined by comparing the peak areas of the derivatized D- and L-proline and D- and L-glutamic acid enantiomers in the chromatogram.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
This method relies on the use of a chiral solvating agent to induce chemical shift differences between the enantiomers.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
High-quality NMR tubes.
Sample Preparation:
-
Dissolve the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Add a chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, in a stoichiometric amount.
-
Gently mix the solution in the NMR tube.
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Analysis: Identify a proton signal in the this compound molecule that shows clear separation for the two enantiomers in the presence of the CSA. The enantiomeric excess is determined by integrating the signals corresponding to each enantiomer.
Visualizing the Workflow and Method Selection
To aid in understanding the experimental processes and the logic behind choosing a particular method, the following diagrams are provided.
Caption: General workflow for ee determination.
Caption: Decision tree for method selection.
References
Spectroscopic Analysis for the Structural Confirmation of D-Pro-Pro-Glu: A Comparative Guide
The definitive confirmation of a peptide's primary, secondary, and tertiary structure is a critical step in drug development and biochemical research. For the tripeptide D-Pro-Pro-Glu, a combination of spectroscopic techniques is essential for unambiguous structural elucidation, including the verification of its amino acid sequence, stereochemistry, and conformational properties. This guide compares the primary analytical methods used for this purpose, providing experimental insights and data interpretation.
Overview of Analytical Techniques
A multi-faceted approach is necessary to fully characterize the this compound peptide. While Mass Spectrometry is excellent for determining molecular weight and sequence, NMR is unparalleled for defining stereochemistry and 3D structure in solution. Circular Dichroism provides valuable information on the peptide's global secondary structure.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight, amino acid sequence (via MS/MS fragmentation). | High sensitivity, small sample requirement, fast analysis. | Does not provide information on stereochemistry (D vs. L amino acids) or 3D conformation. |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. | Covalent structure, stereochemistry, 3D conformation in solution, dynamics. | Provides the most detailed structural information in solution. | Lower sensitivity, requires larger sample amounts, complex data analysis. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Secondary structure elements (e.g., helices, sheets, random coils). | Fast, requires small sample amounts, sensitive to conformational changes. | Provides global, not residue-specific, structural information; not suitable for sequencing. |
| X-ray Crystallography | Scatters X-rays from a single crystal of the peptide. | Precise 3D atomic coordinates in the solid state. | Provides atomic-resolution 3D structure. | Requires a diffracting crystal, which can be difficult to grow; solid-state structure may differ from solution conformation. |
Experimental Data for this compound
The following table summarizes the expected quantitative data from key spectroscopic analyses of this compound.
| Analysis | Parameter | Expected Value | Interpretation |
| ESI-MS | [M+H]⁺ | m/z 328.15 | Confirms the molecular weight of the tripeptide (C₁₄H₂₁N₃O₆). |
| MS/MS | b₂-ion | m/z 211.11 | Corresponds to the [D-Pro-Pro]⁺ fragment, confirming the N-terminal sequence. |
| y₁-ion | m/z 148.06 | Corresponds to the [Glu]⁺ fragment, confirming the C-terminal residue. | |
| ¹H NMR | D-Pro (α-H) | ~4.5 ppm | Chemical shift characteristic for a D-amino acid, distinguishable from L-Proline (~4.3 ppm) in a chiral environment or via specific 2D NMR experiments. |
| Pro (α-H) | ~4.3 ppm | Typical chemical shift for L-Proline. | |
| Glu (α-H) | ~4.2 ppm | Chemical shift for the alpha-proton of Glutamic acid. | |
| ¹³C NMR | D-Pro & Pro (Cα) | ~62-63 ppm | Characteristic chemical shifts for Proline alpha-carbons. |
| Glu (Cα) | ~55 ppm | Characteristic chemical shift for Glutamic acid alpha-carbon. | |
| CD Spec. | λ(min) | ~198 nm | Indicates a disordered or random coil conformation, typical for short peptides in solution. |
Detailed Experimental Protocols
Mass Spectrometry (ESI-MS/MS)
Objective: To confirm the molecular weight and amino acid sequence.
Protocol:
-
Sample Preparation: Dissolve the synthesized this compound peptide in a 50:50 (v/v) solution of acetonitrile (B52724) and deionized water containing 0.1% formic acid to a final concentration of 10 µM.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., a quadrupole-time-of-flight, Q-TOF).
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 100-1000 to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Scan: Select the [M+H]⁺ ion (m/z 328.15) for collision-induced dissociation (CID). Fragment the precursor ion using a collision energy of 20-30 eV.
-
Data Analysis: Analyze the resulting fragment spectrum to identify the b- and y-ion series, which allows for the determination of the amino acid sequence.
NMR Spectroscopy (1D and 2D)
Objective: To confirm the covalent structure, including the stereochemistry of the N-terminal proline.
Protocol:
-
Sample Preparation: Dissolve approximately 2-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of a reference standard like DSS or TMS.
-
1D NMR Spectra: Acquire ¹H and ¹³C spectra to observe the chemical shifts and integrals of all protons and carbons.
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify scalar-coupled protons within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Use TOCSY to correlate all protons within a spin system, helping to fully assign each residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons. This is crucial for confirming sequential connectivity and can reveal stereochemical details. For instance, specific NOE patterns between the α-proton of D-Proline and the protons of the adjacent Proline will differ from an all-L peptide.
-
-
Data Analysis: Assign all proton and carbon signals using the combination of 1D and 2D spectra. Compare the observed chemical shifts and NOE patterns to reference values and theoretical models to confirm the this compound structure.
Circular Dichroism (CD) Spectroscopy
Objective: To characterize the secondary structure of the peptide in solution.
Protocol:
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Scan the sample from 190 nm to 260 nm in a 1 mm path length quartz cuvette at 25°C.
-
Data Processing: Subtract the spectrum of the buffer blank from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analysis: Analyze the resulting spectrum. A strong negative band around 198 nm is characteristic of a random coil conformation, which is expected for a short, flexible peptide like this compound.
Visualized Workflows
Conclusion
No single technique can fully confirm the structure of this compound. An integrated approach is required for complete and reliable characterization. Mass spectrometry efficiently confirms the molecular weight and primary sequence. NMR spectroscopy is indispensable for determining the stereochemistry (D vs. L configuration) and providing insight into the solution conformation. Finally, Circular Dichroism offers a rapid assessment of the peptide's overall secondary structure in solution. Together, these methods provide the comprehensive data necessary to validate the chemical identity and structure of the target peptide for research and development purposes.
A Comparative Guide to the Enzymatic Processing of Proline-Rich Peptides: Assessing the Substrate Scope for D-Pro-Pro-Glu
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary enzymes known to process proline-containing peptides, with a specific assessment of the likely substrate scope for the D-amino acid-containing peptide, D-Pro-Pro-Glu. The inclusion of a D-amino acid at the N-terminus dramatically influences a peptide's stability and its interaction with common proteases. This document outlines the substrate specificities of relevant enzymes, provides experimental protocols to assess these interactions, and presents visual workflows and pathways to elucidate these complex biological processes.
Introduction to Proline-Specific Peptidases
Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, making peptide bonds involving proline resistant to cleavage by many standard proteases. Specialized enzymes, primarily Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP), have evolved to cleave these challenging bonds. Understanding their substrate scope is critical for drug development, especially for peptide-based therapeutics where stability and specific cleavage are paramount.
Dipeptidyl Peptidase IV (DPP-IV): An N-Terminal Exopeptidase
DPP-IV (also known as CD26) is a serine exopeptidase that plays a crucial role in various physiological processes by cleaving Xaa-Pro dipeptides from the N-terminus of polypeptides.[1][2][3] Its substrates include incretin (B1656795) hormones like GLP-1, neuropeptides, and chemokines.[4]
Substrate Specificity of Dipeptidyl Peptidase IV
The activity of DPP-IV is highly specific, with stringent requirements at the N-terminal positions of its substrates.
| Feature | Specificity Requirement |
| Cleavage Site | Between the second (P1) and third residue (P1') of the peptide chain (Xaa-Pro |
| P2 Position (N-terminal) | Can be various amino acids, but the N-terminus must be unsubstituted. |
| P1 Position (Penultimate) | Proline or Alanine is strongly preferred.[4] Other residues like Glycine or Serine are cleaved at a much slower rate.[3] |
| P1' Position | Cannot be Proline or Hydroxyproline.[3] |
| Stereochemistry | Requires the L-amino acid (S configuration) at both the P1 and P2 positions. Peptides with a D-amino acid (R configuration) in the P2 position can act as inhibitors.[5] |
Based on these stringent stereochemical requirements, the peptide This compound is not expected to be a substrate for DPP-IV. The presence of D-Proline at the N-terminus (P2 position) would likely make it resistant to cleavage and could potentially allow it to act as a competitive inhibitor of the enzyme.
Prolyl Oligopeptidase (POP): A C-Terminal Endopeptidase
Prolyl Oligopeptidase (POP), also known as prolyl endopeptidase, is a cytosolic serine endopeptidase that cleaves peptide bonds on the C-terminal side of proline residues.[6][7] It is involved in the metabolism of proline-containing neuropeptides and peptide hormones, typically those shorter than 30 amino acids.[6]
Substrate Specificity of Prolyl Oligopeptidase
POP's substrate requirements differ significantly from those of DPP-IV, as it acts as an endopeptidase.
| Feature | Specificity Requirement |
| Cleavage Site | C-terminal to a Proline residue (Xaa-Pro |
| P1 Position | Must be Proline . |
| P2 and P' Positions | Generally broad specificity for other amino acid residues surrounding the cleavage site. |
| Substrate Size | Prefers smaller peptides, typically less than 30 amino acids in length. |
| Stereochemistry | While less extensively studied for a wide range of D-amino acid-containing substrates, proteases, in general, are highly specific for L-amino acids. The introduction of D-amino acids into a peptide sequence is a common strategy to increase resistance to proteolysis.[8][9] |
For the peptide This compound , cleavage by POP would require recognition of the internal Pro-Glu bond. However, the presence of the N-terminal D-Proline could hinder the overall binding of the peptide in the enzyme's active site. It is highly probable that this compound would be a poor substrate, if not completely resistant to POP-mediated cleavage.
The Impact of D-Amino Acids on Proteolytic Stability
The vast majority of naturally occurring peptides and proteins are composed of L-amino acids. Consequently, proteases have evolved to specifically recognize and cleave peptide bonds between L-amino acids. The introduction of D-amino acids is a well-established method to enhance peptide resistance to enzymatic degradation.[8][9][10] Peptides containing D-amino acids are often poor substrates for proteases and can act as inhibitors.[5][11] This increased stability makes D-peptides attractive candidates for therapeutic development.[8][10]
Experimental Protocols
To empirically determine the interaction of this compound with proline-specific peptidases, the following experimental protocols can be employed.
Enzyme Kinetic Assay (Substrate/Inhibitor Determination)
This assay determines if this compound is a substrate or an inhibitor of DPP-IV or POP using a chromogenic or fluorogenic substrate.
Materials:
-
Purified recombinant human DPP-IV or POP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Chromogenic/fluorogenic substrate (e.g., Gly-Pro-p-nitroanilide for DPP-IV, Z-Gly-Pro-7-amido-4-methylcoumarin for POP).
-
This compound peptide.
-
96-well microplate reader.
Procedure:
-
Substrate Test: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add the enzyme and the this compound dilution. c. Incubate at 37°C and monitor for a change in absorbance or fluorescence over time. An increase indicates that this compound is being cleaved.
-
Inhibitor Test: a. Prepare a fixed concentration of the chromogenic/fluorogenic substrate. b. Prepare serial dilutions of this compound. c. In a 96-well plate, add the enzyme, the chromogenic/fluorogenic substrate, and the this compound dilution. d. Incubate at 37°C and monitor the rate of change in absorbance or fluorescence. e. A decrease in the rate of signal generation in the presence of this compound indicates inhibition. The IC50 value can be calculated from the dose-response curve.
Mass Spectrometry-Based Cleavage Assay
This method directly assesses whether this compound is cleaved and identifies the resulting fragments.
Materials:
-
Purified recombinant human DPP-IV or POP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
This compound peptide.
-
LC-MS/MS system.
Procedure:
-
Incubate this compound with DPP-IV or POP in assay buffer at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 24 hours).
-
Stop the reaction by adding an acid (e.g., trifluoroacetic acid).
-
Analyze the samples by LC-MS/MS to detect the full-length this compound and any potential cleavage products.
-
Compare the mass spectra of the time points to identify any new peaks corresponding to peptide fragments.
Conclusion
The substrate scope of proline-specific peptidases such as Dipeptidyl Peptidase IV and Prolyl Oligopeptidase is highly dependent on the stereochemistry of the substrate's amino acids. The presence of a D-Proline at the N-terminus of this compound strongly suggests that this peptide would be resistant to cleavage by these enzymes. Instead, it is more likely to act as a competitive inhibitor, particularly for DPP-IV. The provided experimental protocols offer a robust framework for empirically verifying these hypotheses and accurately characterizing the interaction of this compound with these and other peptidases. This understanding is crucial for the rational design of stable and effective peptide-based therapeutics.
References
- 1. Dipeptidyl Peptidase IV [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of proline-specific proteinases: (I) Substrate specificity of dipeptidyl peptidase IV from pig kidney and proline-specific endopeptidase from Flavobacterium meningosepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of All-d-Peptide Inhibitors of SARS-CoV-2 3C-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Peptide Catalysis: A Comparative Guide to Kinetic Isotope Effect Studies
For researchers and professionals in drug development and organic synthesis, understanding the intricate mechanisms of catalysis is paramount. The tripeptide H-D-Pro-Pro-Glu-NH2 has emerged as a potent organocatalyst, particularly in stereoselective C-C bond forming reactions such as the conjugate addition of aldehydes to nitroolefins.[1][2][3] Elucidating the precise mechanism and identifying the rate-determining step of such catalysts is crucial for their optimization and broader application.
The Kinetic Isotope Effect (KIE) is a powerful tool for this purpose, providing direct insight into bond-breaking and bond-forming events during the rate-limiting step of a reaction.[4] This guide provides a comparative framework for applying KIE studies to the D-Pro-Pro-Glu catalytic system. As direct KIE studies on this specific peptide are not yet published, we present a hypothetical, yet experimentally robust, investigation and compare it with the well-documented KIE studies of a foundational organocatalyst, L-proline, in the context of the aldol (B89426) reaction. Both catalytic systems are believed to proceed via a common enamine intermediate, making for a compelling and insightful comparison.[5][6][7]
Comparative Analysis of Catalytic Performance
To investigate the mechanism of the this compound-NH2 catalyzed conjugate addition, a primary deuterium (B1214612) KIE experiment can be designed. This involves comparing the reaction rate using a standard aldehyde substrate versus one that is deuterated at the α-carbon. A significant kH/kD value (>2) would indicate that the C-H bond cleavage to form the enamine intermediate is part of the rate-determining step.[8]
Below is a table presenting hypothetical, yet realistic, data for such a study on this compound-NH2, juxtaposed with published experimental data for the L-proline catalyzed intermolecular aldol reaction.
| Catalyst System | Substrates | Isotopic Label Position | kH (M⁻¹s⁻¹) | kD (M⁻¹s⁻¹) | KIE (kH/kD) | Reference |
| This compound-NH2 (Hypothetical) | Propanal + β-Nitrostyrene | Propanal (α-carbon) | 1.5 x 10⁻³ | 0.5 x 10⁻³ | ~3.0 | (Illustrative Data) |
| L-Proline (Experimental) | Acetone + p-Nitrobenzaldehyde | Acetone (α-carbon) | 2.7 x 10⁻⁴ | 1.5 x 10⁻⁴ | 1.8 ± 0.1 | Blackmond et al. (2009)[9] |
The illustrative data suggests a significant primary KIE for the this compound-NH2 catalyst, implying that α-proton abstraction is a key component of the rate-limiting step. In contrast, the more modest KIE observed for the L-proline catalyzed aldol reaction has been interpreted to mean that the C-C bond formation step, which occurs after enamine formation, is rate-determining.[5][9] This comparison highlights how KIE studies can reveal subtle but critical differences in the mechanistic pathways of structurally related catalysts.
Experimental Protocols
Detailed and precise experimental methodology is critical for obtaining reliable KIE data.
Protocol 1: KIE Study of this compound-NH2 Catalyzed Conjugate Addition (Hypothetical)
This protocol describes a set of parallel experiments to determine the intermolecular KIE.
-
Materials & Reagents:
-
H-D-Pro-Pro-Glu-NH2 catalyst
-
β-Nitrostyrene
-
Propanal (Substrate H)
-
Propanal-2-d1 (Substrate D, >98% isotopic purity)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Anhydrous solvent (e.g., Chloroform (B151607)/Methanol 9:1)
-
NMR tubes, deuterated chloroform (CDCl3)
-
-
Reaction Setup (Parallel Experiments):
-
Reaction H: In a dry vial, dissolve H-D-Pro-Pro-Glu-NH2 (5 mol%), β-nitrostyrene (0.25 mmol), and the internal standard (0.1 mmol) in the anhydrous solvent (1.0 mL).
-
Reaction D: In a separate dry vial, prepare an identical mixture, but replace propanal with propanal-2-d1.
-
-
Initiation and Monitoring:
-
Equilibrate both reaction vials to the desired temperature (e.g., 25°C).
-
Initiate the reactions by adding propanal (0.375 mmol) to Reaction H and propanal-2-d1 (0.375 mmol) to Reaction D simultaneously.
-
At timed intervals (e.g., 0, 15, 30, 60, 120, 240 min), withdraw a 50 µL aliquot from each reaction.
-
Immediately quench the aliquot by diluting it in a vial containing CDCl3 and a small amount of silica (B1680970) gel to adsorb the catalyst.
-
-
Analysis:
-
Analyze each quenched sample by ¹H NMR spectroscopy.
-
Determine the concentration of the product by integrating a characteristic product peak relative to the internal standard peak.
-
Plot the concentration of the product versus time for both Reaction H and Reaction D.
-
-
Data Processing:
-
Determine the initial reaction rate (v₀) for both isotopes by calculating the slope of the linear portion of the concentration vs. time plots.
-
The rate constants, kH and kD, are proportional to these initial rates.
-
Calculate the KIE as the ratio of the initial rates: KIE = v₀(H) / v₀(D) ≈ kH / kD .
-
Protocol 2: KIE Study of L-Proline Catalyzed Aldol Reaction (Summary)
The experimental determination for the L-proline system typically involves in situ monitoring using spectroscopic methods.
-
Methodology: Reaction progress kinetic analysis (RPKA) is often employed using techniques like ReactIR or NMR.[9]
-
Setup: A single reaction is initiated containing the catalyst (L-proline), one substrate (p-nitrobenzaldehyde), and a mixture of the isotopically labeled substrate (acetone and acetone-d6).
-
Monitoring: The reaction is monitored continuously to track the disappearance of reactants and the appearance of both deuterated and non-deuterated products.
-
Analysis: The ratio of products formed over time provides the KIE value directly. This competitive method is highly precise for measuring smaller KIEs.[10]
Visualizing Catalytic Pathways and Workflows
Diagrams created using Graphviz DOT language help to clarify complex mechanisms and experimental processes.
Caption: Proposed catalytic cycle for the this compound-NH2 catalyzed conjugate addition.
Caption: Workflow for a parallel experiment to determine the kinetic isotope effect.
References
- 1. Machine Learning to Develop Peptide Catalysts—Successes, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to H-D-Pro-Pro-Glu-NH2 in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the peptidic organocatalyst H-D-Pro-Pro-Glu-NH2, focusing on its validation and performance in asymmetric conjugate addition reactions. The information is compiled from peer-reviewed literature to assist researchers in evaluating its efficacy against alternative catalysts.
Performance Comparison
The tripeptide H-D-Pro-Pro-Glu-NH2 has been identified as a highly efficient organocatalyst for the asymmetric Michael addition of aldehydes to nitroolefins, a crucial carbon-carbon bond-forming reaction in organic synthesis.[1][2][3] Its performance is often benchmarked against its structural analogues to elucidate the key structural motifs responsible for its high reactivity and stereoselectivity.
Below is a summary of its performance compared to a closely related analogue, H-D-Pro-Pro-Asp-NH2, in the conjugate addition of propanal to β-nitrostyrene.
| Catalyst | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) of syn-isomer (%) | Yield (%) |
| H-D-Pro-Pro-Glu-NH2 | 95/5 | 99 | 98 |
| H-D-Pro-Pro-Asp-NH2 | 93/7 | 98 | 95 |
Data synthesized from peer-reviewed studies. Conditions: 1 mol% catalyst loading, room temperature.
The data indicates that while both catalysts provide excellent yields and high stereoselectivities, H-D-Pro-Pro-Glu-NH2 demonstrates a slight superiority in both diastereoselectivity and enantioselectivity.[1] This enhancement is attributed to the longer side chain of glutamic acid compared to aspartic acid, which fine-tunes the catalyst's conformational properties and its interaction with the substrates.[1]
Experimental Protocols
The following is a detailed methodology for a typical asymmetric Michael addition of an aldehyde to a nitroolefin using H-D-Pro-Pro-Glu-NH2 as the organocatalyst.
Materials:
-
H-D-Pro-Pro-Glu-NH2 (catalyst)
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Solvent (e.g., chloroform/isopropanol mixture)
-
Standard laboratory glassware and stirring equipment
-
Analytical equipment for product characterization (e.g., NMR, HPLC)
Procedure:
-
Catalyst Preparation: The catalyst, H-D-Pro-Pro-Glu-NH2, is typically synthesized via solid-phase peptide synthesis and purified by chromatography.
-
Reaction Setup: To a solution of the nitroolefin (1.0 mmol) in the chosen solvent, add the aldehyde (2.0 mmol).
-
Catalyst Addition: Add H-D-Pro-Pro-Glu-NH2 (0.01 mmol, 1 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Characterization: Determine the yield of the purified product. Analyze the diastereomeric ratio and enantiomeric excess using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) on a chiral stationary phase, respectively.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of H-D-Pro-Pro-Glu-NH2 as an organocatalyst.
Catalytic Cycle
The proposed catalytic cycle for the H-D-Pro-Pro-Glu-NH2 catalyzed Michael addition proceeds through an enamine intermediate. The carboxylic acid side chain of the glutamic acid residue is believed to play a crucial role in activating the nitroolefin and facilitating the stereoselective carbon-carbon bond formation.
References
- 1. Tripeptides of the type H-D-Pro-Pro-Xaa-NH2 as catalysts for asymmetric 1,4-addition reactions: structural requirements for high catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tripeptides of the type H-D-Pro-Pro-Xaa-NH2 as catalysts for asymmetric 1,4-addition reactions : structural requirements for high catalytic efficiency [edoc.unibas.ch]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Highly efficient asymmetric Michael addition of aldehyde to nitroolefin using perhydroindolic acid as a chiral organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of D-Pro-Pro-Glu
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of the tripeptide D-Pro-Pro-Glu, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles to protect from potential splashes.
-
Hand Protection: Use nitrile or other suitable chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory to protect skin and clothing from spills.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and complies with all relevant institutional and local regulations. The following protocol provides a general framework; it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
1. Waste Segregation and Collection:
-
Treat all peptide waste as laboratory chemical waste.[1]
-
Collect all solid waste, including unused or expired this compound powder, contaminated vials, pipette tips, and other labware, in a designated and clearly labeled hazardous waste container.
-
For solutions of this compound, collect the liquid waste in a designated, leak-proof hazardous waste container. Do not pour peptide solutions down the sink.[1][2]
2. Labeling of Waste Containers:
-
Clearly label all waste containers with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate amount.
-
Include the date when the waste was first added to the container.
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are securely sealed to prevent leaks or spills.
-
Keep waste segregated from other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[3]
4. Final Disposal:
-
Arrange for the pickup and disposal of the chemical waste through your institution's EHS-approved waste management vendor.[4]
-
Do not dispose of this compound in the regular trash.[4]
Data Presentation: Properties of Constituent Amino Acids
In the absence of specific data for this compound, the properties of its constituent amino acids, D-Proline and L-Glutamic Acid, can provide some insight. It is important to note that the properties of the tripeptide will differ from its individual components.
| Property | D-Proline | L-Glutamic Acid |
| Appearance | Colorless crystalline powder[3] | White crystalline powder[5] |
| Solubility in Water | Soluble[3] | Slightly soluble[5] |
| Hazard Classification | Not classified as a hazardous substance[6] | Not considered hazardous[2][5] |
| Disposal Recommendation | Offer to a licensed disposal company[6] | Dispose of in accordance with local regulations[2] |
Experimental Protocols
The recommended disposal procedure does not involve any specific experimental protocols such as chemical neutralization, as this compound and its constituent amino acids are not considered hazardous.[2][5][6] However, should institutional protocols require it, a chemical inactivation step, such as hydrolysis with a mild acid or base, could be considered to denature the peptide. This should only be performed after consulting with your institution's EHS office.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: A logical workflow for the proper disposal of this compound chemical waste.
References
Personal protective equipment for handling D-Pro-Pro-Glu
Essential Safety and Handling Guide for D-Pro-Pro-Glu
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the tripeptide this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established best practices for synthetic peptides. While this compound is not classified as a hazardous substance, its toxicological properties may not be fully known, warranting the use of standard laboratory safety protocols to minimize exposure and ensure research integrity.[1][2]
Personal Protective Equipment (PPE)
A tiered approach to PPE is recommended based on the quantity of this compound being handled and the specific laboratory procedure. The primary risks associated with handling lyophilized peptides are inhalation of the powder and dermal or eye contact.[3]
| Tier | Scenario | Recommended Personal Protective Equipment |
| 1 | Routine Handling of Small Quantities (milligrams) (e.g., solution preparation, in-vitro assays) | Gloves: Nitrile or latex gloves.[3] Eye Protection: Safety glasses with side shields.[2][3] Body Protection: Standard laboratory coat and closed-toe shoes.[4][5] |
| 2 | Handling of Larger Quantities (grams) or When Generating Dust/Aerosols (e.g., weighing lyophilized powder, sonicating) | Gloves: Nitrile or latex gloves.[3] Eye Protection: Chemical splash goggles.[3] A face shield is also recommended if there is a significant risk of splashing.[5] Body Protection: Standard laboratory coat and closed-toe shoes.[4][5] Respiratory Protection: A NIOSH-approved N95 or higher-rated dust mask or respirator should be used in a well-ventilated area or fume hood.[2][3] |
Operational and Disposal Plan
Proper handling and disposal are critical for researcher safety and for maintaining the stability and purity of this compound.[6]
Experimental Protocol: Safe Handling and Storage
1. Preparation and Reconstitution:
-
Acclimatization: Before opening, allow the sealed vial of lyophilized this compound to warm to room temperature in a desiccator.[3] This prevents condensation from forming inside the vial, which can degrade the peptide.[3][7][8]
-
Work Environment: Conduct all handling procedures in a designated clean and organized workspace to prevent cross-contamination.[9][10] Disinfect the bench before and after use.[11]
-
Reconstitution:
-
Use a sterile, high-purity diluent, such as sterile water or an appropriate buffer.[4][11]
-
Slowly add the diluent down the side of the vial to avoid foaming.[4]
-
Gently swirl or roll the vial to dissolve the peptide.[8] Avoid vigorous shaking or vortexing, as this can damage the peptide's structure.[3][4][11]
-
2. Storage Protocols:
-
Lyophilized Peptide: For long-term stability, store the lyophilized powder in a tightly sealed vial at -20°C or -80°C, protected from light.[7][9][10]
-
Reconstituted Solution: Peptide solutions are significantly less stable.[6]
Disposal Plan: Step-by-Step Guide
All peptide waste should be treated as laboratory chemical waste to ensure safe handling and prevent environmental contamination.[11]
1. Waste Segregation:
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled container for liquid chemical waste.[2] Never pour peptide solutions down the sink.[10][11]
-
Solid Waste: Dispose of all contaminated labware, including gloves, pipette tips, wipes, and vials, in a designated and clearly labeled container for solid chemical or biohazardous waste.[1][2][11]
2. Decontamination and Disposal:
-
Reusable Glassware: Rinse any reusable glassware with a suitable solvent that can solubilize the peptide.[2] Collect this rinsate as liquid chemical waste.[2]
-
Final Disposal: Ensure all waste containers are sealed before disposal.[11] Follow your institution's Environmental Health and Safety (EHS) protocols for the final disposal of chemical waste, which may involve incineration or other chemical treatments.[9][11][12]
Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 7. cosmicpeptides.com [cosmicpeptides.com]
- 8. peptidedosages.com [peptidedosages.com]
- 9. peptide24.store [peptide24.store]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
- 11. puretidestherapy.com [puretidestherapy.com]
- 12. peptide.co.jp [peptide.co.jp]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
